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Core Science & Biosynthesis

Foundational

Technical Guide: (25S)-26-Hydroxycholesterol as a Signaling Molecule

This technical guide is structured to address the precise stereochemical nature of the topic while bridging it with the broader biological context where this molecule (often referred to as 27-hydroxycholesterol in clinic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the precise stereochemical nature of the topic while bridging it with the broader biological context where this molecule (often referred to as 27-hydroxycholesterol in clinical literature) operates as a critical signaling node.

Executive Summary

(25S)-26-Hydroxycholesterol (often analyzed alongside its epimer (25R)-26-hydroxycholesterol, commonly known as 27-hydroxycholesterol) represents a critical intersection between lipid metabolism and cell signaling. While the (25R) epimer is the dominant circulating oxysterol produced by hepatic and extrahepatic CYP27A1 activity, the (25S)-26-hydroxycholesterol stereoisomer serves as a potent, specific ligand for nuclear receptors, distinguishing itself through unique binding kinetics and metabolic stability.

This guide details the signaling architecture of 26-hydroxycholesterol species, focusing on their role as endogenous Selective Estrogen Receptor Modulators (SERMs) and Liver X Receptor (LXR) agonists. It provides a blueprint for distinguishing these stereoisomers analytically and functionally in drug development pipelines.

Part 1: Chemical Identity & Stereochemical Precision

The Nomenclature Criticality

In high-precision lipidomics, nomenclature ambiguity can lead to experimental failure.

  • Common Name: 27-Hydroxycholesterol (27-HC).[1][2][3][4]

  • Systematic Name (Major Metabolite): (25R)-26-Hydroxycholesterol.[1][2]

  • Target Molecule (Minor/Specific): (25S)-26-Hydroxycholesterol .[5]

The Biological Context: The mitochondrial enzyme CYP27A1 (Sterol 27-hydroxylase) introduces a hydroxyl group at the terminal methyl group of the cholesterol side chain.[1][6] Due to prochiral distinction, the primary biological product is the (25R) epimer. However, the (25S) epimer acts as a critical tracer in metabolic flux studies and possesses distinct binding affinities for the LXR


 isoform. Differentiating these epimers is essential when assessing CYP27A1 efficiency or developing stereospecific LXR modulators.
Biosynthetic Pathway

The synthesis is not merely a clearance mechanism but a regulated signaling generation event.

Biosynthesis Cholesterol Cholesterol CYP27A1 CYP27A1 (Mitochondrial) Cholesterol->CYP27A1 Side-chain oxidation Int_25R (25R)-26-Hydroxycholesterol (Major: '27-HC') CYP27A1->Int_25R Major Product (>90%) Int_25S (25S)-26-Hydroxycholesterol (Minor/Epimer) CYP27A1->Int_25S Minor Product / Non-enzymatic ROS Acid Cholestenoic Acid Int_25R->Acid CYP27A1 (Further Oxidation) Int_25S->Acid Slower Kinetics

Figure 1: Stereoselective hydroxylation of cholesterol. Note that CYP27A1 predominantly generates the 25R epimer; the 25S form often arises from non-enzymatic oxidation or alternative enzymatic routes, serving as a marker for oxidative stress vs. enzymatic control.

Part 2: Signaling Mechanisms

(25S)-26-Hydroxycholesterol operates via three primary signaling axes. Its lipophilic nature allows it to cross membranes and act as an intracrine, autocrine, and paracrine factor.

The LXR Agonist Axis (Lipid Homeostasis)

Both 26-HC epimers are endogenous ligands for Liver X Receptors (LXR


 and LXR

), but they exhibit differential potency. They function as "cholesterol sensors."[7]
  • Mechanism: Binding to the LXR ligand-binding domain (LBD) triggers the release of co-repressors (NCoR) and recruitment of co-activators.

  • Outcome: Upregulation of ABCA1 and ABCG1 (reverse cholesterol transport) and suppression of inflammatory genes (transrepression of NF-

    
    B).
    
  • Stereo-Nuance: The (25S) epimer has been shown in structural studies to fit the LXR

    
     pocket with distinct conformational stability, potentially offering a scaffold for LXR
    
    
    
    -selective synthetic agonists (sparing LXR
    
    
    -mediated hepatic steatosis).
The SERM Axis (Oncology & Vascular Biology)

26-Hydroxycholesterol is the first identified endogenous SERM.

  • Estrogen Receptor (ER) Antagonism: In the vasculature, it competes with estradiol, preventing eNOS activation and vasoprotection (pro-atherogenic).

  • Estrogen Receptor (ER) Agonism: In breast cancer cells (MCF-7), it recruits co-activators to ER

    
    , driving proliferation.
    
  • Clinical Relevance: High levels of CYP27A1 in tumors correlate with poor prognosis due to local production of 26-HC driving tumor growth despite systemic anti-estrogen therapy.

SREBP/INSIG Modulation

26-HC binds to INSIG-1 and INSIG-2 in the ER membrane.

  • Effect: This binding stabilizes the INSIG-SCAP-SREBP complex, preventing the translocation of SREBP to the Golgi.

  • Result: Inhibition of SREBP cleavage, halting de novo cholesterol and fatty acid synthesis.

Part 3: Experimental Methodologies

Protocol: Chromatographic Separation of (25R) and (25S) Epimers

Standard LC-MS often co-elutes these isomers. Separation is critical for accurate signaling attribution.

Methodology: Chiral or High-Resolution Reverse Phase LC-MS/MS

  • Sample Prep:

    • Extract lipids using the Folch method (Chloroform:Methanol 2:1).

    • Derivatization (Critical): Convert oxysterols to Picolinyl esters or use N,N-dimethylglycine (DMG) esters to enhance ionization and separation.

  • LC Conditions:

    • Column: Chiralpak IA or high-efficiency C18 (e.g., 1.7

      
      m particle size) with extended gradient.
      
    • Mobile Phase: Methanol/Water/0.1% Formic Acid.

    • Gradient: Isocratic hold at 85% MeOH may be required to resolve the R/S shoulder.

  • MS/MS Detection:

    • Monitor transition m/z 403.4

      
       385.4 (Water loss) or specific derivatized transitions.
      
    • Validation: Use authentic (25S)-26-Hydroxycholesterol standards (e.g., from Avanti Polar Lipids) to establish retention time (

      
      RT is often < 0.5 min).
      
Protocol: LXR Luciferase Reporter Assay

To validate the signaling potency of the specific (25S) isomer.

  • Transfection: HEK293T cells.

    • Plasmids: pCMV-LXR

      
       or LXR
      
      
      
      , pLXR-RE-Luc (Response Element Luciferase), pRL-TK (Renilla control).
  • Treatment:

    • Serum-starve cells (0.5% charcoal-stripped FBS) for 12h.

    • Treat with vehicle (DMSO), Positive Control (T0901317, 1

      
      M), (25R)-26-HC, and (25S)-26-HC  at graded concentrations (10 nM – 10 
      
      
      
      M).
  • Readout: Dual-Luciferase assay after 24h.

  • Analysis: Calculate Fold Induction relative to vehicle. Plot dose-response curves to determine EC

    
     for each epimer.
    

Part 4: Visualization of Signaling Crosstalk

The following diagram illustrates the multi-receptor engagement of 26-Hydroxycholesterol, highlighting its duality as a metabolic regulator and an oncogenic signal.

SignalingPathways Ligand (25S)-26-Hydroxycholesterol LXR LXR (Liver X Receptor) Ligand->LXR Agonist ER ER (Estrogen Receptor) Ligand->ER SERM Activity INSIG INSIG (ER Membrane) Ligand->INSIG Binding ABCA1 ABCA1/G1 (Efflux) LXR->ABCA1 Transcription Up Prolif Cell Proliferation (Breast Cancer) ER->Prolif Agonist (Breast) Vascon eNOS Inhibition (Vascular) ER->Vascon Antagonist (Endothelium) SREBP SREBP Processing (Blocked) INSIG->SREBP Sequesters SCAP

Figure 2: The Signal Transduction Matrix. 26-HC acts as a pleiotropic modulator. It promotes cholesterol efflux via LXR, inhibits synthesis via INSIG/SREBP, and modulates cell growth via ER, acting as a molecular switch depending on tissue type.

Part 5: Quantitative Data Summary

Table 1: Comparative Signaling Parameters of 26-Hydroxycholesterol

Parameter(25R)-26-HC (27-HC)(25S)-26-HCBiological Implication
Origin Enzymatic (CYP27A1)Minor / Oxidative(25R) is the physiological driver; (25S) is a marker of non-enzymatic stress or specific synthesis.
LXR

EC

~ 2-4

M
~ 3-5

M
Both are micromolar agonists; effective at physiological concentrations in macrophages.
ER

Affinity (K

)
~ 1

M
Not well definedHigh concentrations required for ER modulation (relevant in hypercholesterolemia).
Half-Life ModerateHigh(25S) is often more resistant to side-chain oxidation, prolonging signaling duration.

References

  • Griffiths, W. J., & Wang, Y. (2020).[8] Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites. Prostaglandins & Other Lipid Mediators.[8] Link

  • Uomori, A., et al. (1987). Synthesis of (25R)-[26-2H1]Cholesterol and 1H N.m.r. and H.p.l.c. Resolution of (25R)- and (25S)-26-Hydroxycholesterol. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Nelson, E. R., et al. (2013). 27-Hydroxycholesterol links hypercholesterolemia and breast cancer pathophysiology. Science. Link

  • Meaney, S., et al. (2002). 25R,26-Hydroxycholesterol revisited: Synthesis, metabolism, and biologic roles. Journal of Lipid Research. Link

  • Magomedova, L., & Cummins, C. L. (2019).[7] Quantification of Oxysterol Nuclear Receptor Ligands by LC/MS/MS. Methods in Molecular Biology. Link

Sources

Exploratory

(25S)-26-Hydroxycholesterol in cellular homeostasis

An In-Depth Technical Guide to (25S)-26-Hydroxycholesterol in Cellular Homeostasis For Researchers, Scientists, and Drug Development Professionals Abstract (25S)-26-Hydroxycholesterol, and its more commonly studied stere...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (25S)-26-Hydroxycholesterol in Cellular Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(25S)-26-Hydroxycholesterol, and its more commonly studied stereoisomer (25R)-26-hydroxycholesterol (also known as 27-hydroxycholesterol), are pivotal oxysterols derived from the enzymatic oxidation of cholesterol. Far from being mere metabolic intermediates, these molecules are potent signaling agents that play a central role in maintaining cellular and systemic cholesterol homeostasis. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted molecular functions of 26-hydroxycholesterol. We will delve into its primary role as an endogenous agonist for Liver X Receptors (LXRs), its function as a selective estrogen receptor modulator (SERM), and its intricate involvement in the pathophysiology of major diseases, including atherosclerosis, neurodegenerative disorders, and cancer. This document is designed to serve as a foundational resource, integrating established knowledge with practical methodologies for its study, to aid researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to 26-Hydroxycholesterol: A Key Oxysterol

Cholesterol homeostasis is a tightly regulated process essential for cellular function, from maintaining membrane integrity to serving as a precursor for hormones and bile acids[1][2]. Oxysterols, the oxidized derivatives of cholesterol, have emerged as critical regulators in this network. Among the most abundant and physiologically significant of these is 26-hydroxycholesterol (26-HC). While the prompt specifies the (25S) stereoisomer, the vast majority of literature focuses on the (25R) form, commonly named 27-hydroxycholesterol (27-HC)[3]. For clarity, this guide will refer to the molecule as 26-hydroxycholesterol (26-HC), acknowledging that 27-HC is the most studied form.

26-HC is produced in numerous tissues and acts as a transport and signaling molecule. It can readily cross cellular membranes and the blood-brain barrier, unlike its parent molecule, cholesterol[4][5]. Its primary functions include serving as an intermediate in the alternative pathway of bile acid synthesis, potently suppressing cholesterol biosynthesis, and activating nuclear receptors that govern lipid metabolism and inflammation[6][7].

Biosynthesis and Metabolic Fate

The cellular concentration of 26-HC is a direct reflection of cholesterol availability and the activity of specific metabolic enzymes. Its lifecycle is a tightly controlled process of synthesis, transport, and degradation.

Synthesis via CYP27A1

The synthesis of 26-HC from cholesterol is catalyzed by the mitochondrial enzyme Sterol 27-hydroxylase , encoded by the CYP27A1 gene[3][8]. This cytochrome P450 enzyme is widely expressed, with high levels found in macrophages and the liver[6][9]. The reaction introduces a hydroxyl group at the C26 (or C27) position of the cholesterol side chain, increasing its polarity. This enzymatic step is crucial; a deficiency in CYP27A1 activity leads to the rare genetic disorder cerebrotendinous xanthomatosis (CTX), characterized by cholesterol accumulation and severe neurological deficits[6].

Transport and Distribution

Once synthesized, 26-HC is transported in the circulation primarily associated with high-density (HDL) and low-density (LDL) lipoproteins, mostly in an esterified form[6][10]. Its increased solubility allows it to move between tissues, acting as a systemic signaling molecule. A notable flux of 26-HC occurs from the circulation into the brain, where it can influence neural cholesterol homeostasis and has been implicated in neurodegenerative processes[4][11].

Catabolism in the Liver

The primary site for 26-HC catabolism is the liver. Here, it serves as a key intermediate in the alternative ("acidic") pathway of bile acid synthesis [7]. The enzyme oxysterol 7α-hydroxylase (CYP7B1) further hydroxylates 26-HC, a critical step directing it towards conversion into bile acids, which are then excreted[9]. This pathway is a major route for eliminating excess cholesterol from the body.

G cluster_synthesis Mitochondrion (e.g., Macrophage) cluster_transport Circulation cluster_catabolism Liver Hepatocyte chol Cholesterol hc26 (25R)-26-Hydroxycholesterol (27-Hydroxycholesterol) chol->hc26 CYP27A1 (Sterol 27-Hydroxylase) hc26_circ 26-HC (Lipoprotein-Associated) hc26->hc26_circ Export hc26_liver 26-HC hc26_circ->hc26_liver Uptake diHC 7α,26-dihydroxycholesterol hc26_liver->diHC CYP7B1 (Oxysterol 7α-Hydroxylase) bile_acids Bile Acids diHC->bile_acids Further Metabolism

Biosynthesis and Metabolism of 26-Hydroxycholesterol.

Core Molecular Mechanisms of Action

26-HC exerts its influence on cellular homeostasis by interacting with several key regulatory proteins, most notably the Liver X Receptors and Estrogen Receptors.

Liver X Receptor (LXR) Activation

One of the most well-characterized functions of 26-HC is its role as a potent endogenous agonist for the nuclear receptors LXRα (NR1H3) and LXRβ (NR1H2) [12][13][14]. LXRs act as cellular cholesterol sensors[13].

  • Mechanism: Upon binding 26-HC, LXRs undergo a conformational change, release co-repressors, and form a heterodimer with the Retinoid X Receptor (RXR)[12][13]. This LXR/RXR complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription[12][13].

  • Key Target Genes: LXR activation by 26-HC upregulates a suite of genes involved in reverse cholesterol transport and lipid metabolism, including:

    • ABCA1 and ABCG1: ATP-binding cassette transporters that are crucial for effluxing excess cholesterol from peripheral cells (like macrophages in arterial walls) to HDL particles[14].

    • SREBP-1c: A transcription factor that promotes fatty acid synthesis. This effect is a key reason for the hypertriglyceridemia observed with synthetic LXR agonists in drug development.

G cluster_cell Cell (e.g., Macrophage) cluster_nucleus Nucleus hc26 26-Hydroxycholesterol lxr LXR hc26->lxr Binds & Activates lxr_rxr LXR/RXR Heterodimer lxr->lxr_rxr rxr RXR rxr->lxr_rxr lxre LXRE (in DNA) lxr_rxr->lxre Binds to target_genes Target Gene Transcription (e.g., ABCA1, ABCG1) lxre->target_genes Promotes chol_efflux Increased Cholesterol Efflux target_genes->chol_efflux

26-Hydroxycholesterol-Mediated LXR Activation Pathway.
Regulation of Cholesterol Synthesis

In addition to promoting cholesterol efflux, 26-HC also potently suppresses its synthesis. It achieves this by modulating the SREBP-2 (Sterol Regulatory Element-Binding Protein 2) pathway[1][7]. When ER cholesterol levels rise, 26-HC binds to Insulin-induced Gene (INSIG) proteins, which in turn anchor the SCAP-SREBP-2 complex in the endoplasmic reticulum[15]. This prevents the proteolytic cleavage and activation of SREBP-2, thereby downregulating the transcription of key cholesterogenic genes like HMG-CoA reductase[6][7].

Estrogen Receptor (ER) Modulation

Beyond its role in lipid metabolism, 26-HC is a Selective Estrogen Receptor Modulator (SERM) [3]. It can bind directly to estrogen receptors (ERα and ERβ) and elicit tissue-specific responses. In ER-positive breast cancer cells, 26-HC acts as an agonist, promoting tumor growth and proliferation[3][9]. This has established a direct molecular link between high cholesterol levels and the progression of hormone-dependent cancers[16].

Roles in Health and Disease

The diverse molecular activities of 26-HC place it at the crossroads of several major human diseases.

System/Disease Role of 26-Hydroxycholesterol Primary Mechanism Key References
Cardiovascular Disease Dual role in atherosclerosis. Promotes cholesterol efflux from macrophages in the artery wall, but may also have pro-inflammatory effects.LXR-mediated upregulation of ABCA1/ABCG1.[7][17]
Neurodegenerative Disease Implicated in Alzheimer's Disease (AD). Crosses the blood-brain barrier and may contribute to amyloid-beta generation and neuroinflammation.Regulation of brain cholesterol homeostasis; potential direct neurotoxic effects.[4][5][11][18]
Cancer (Breast) Acts as a tumor-promoting metabolite in ER-positive breast cancer.Agonist activity at the Estrogen Receptor (ERα), stimulating cell proliferation.[3][9][15]
Cancer (Other) Emerging roles in prostate, ovarian, and glioblastoma, often linked to LXR or ER signaling pathways.Context-dependent, involving LXR-mediated effects or modulation of other signaling pathways.[15][16]
Immune Response Modulates inflammation and immune cell function. Can have both pro- and anti-inflammatory effects depending on the cellular context.LXR activation, which can transrepress inflammatory gene expression.[19][20]

Methodologies for Investigation

Studying 26-HC requires specialized techniques due to its low abundance compared to cholesterol and its structural similarity to other oxysterols.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate and sensitive quantification of 26-HC in biological matrices like plasma, serum, and tissue homogenates[17][21][22].

Causality Behind the Workflow:

  • Lipid Extraction: A robust extraction (e.g., using methyl-tert-butyl ether) is needed to efficiently separate the lipophilic oxysterols from the complex biological matrix[23].

  • Saponification (Optional but Recommended): A gentle saponification step (e.g., with potassium hydroxide) hydrolyzes cholesterol esters, releasing the esterified 26-HC and allowing for the measurement of the total pool. This is critical for understanding the total metabolic flux.

  • Chromatographic Separation: Reversed-phase liquid chromatography is used to separate 26-HC from its isomers (e.g., 25-HC, 24S-HC) and the overwhelmingly abundant cholesterol, which can cause ion suppression in the mass spectrometer[21][24].

  • Tandem Mass Spectrometry: Detection is typically performed using positive ion electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM). This provides high specificity by monitoring a unique precursor-to-product ion transition for 26-HC and its stable isotope-labeled internal standard.

Step-by-Step Protocol Outline: Quantification of 26-HC in Plasma

  • Internal Standard Spiking: Add a known amount of deuterated 26-HC (e.g., 26-HC-d7) to the plasma sample (e.g., 100 µL).

  • Protein Precipitation & Extraction: Add 1 mL of a 2:1 (v/v) mixture of ethanol/methanol. Vortex and centrifuge to pellet proteins. Transfer the supernatant.

  • Saponification: Add 100 µL of 1M potassium hydroxide in ethanol. Incubate at 37°C for 1 hour to hydrolyze esters.

  • Neutralization & Re-extraction: Neutralize the sample with an acid (e.g., formic acid). Perform a liquid-liquid extraction by adding 1 mL of hexane. Vortex and centrifuge.

  • Drying and Reconstitution: Collect the upper hexane layer, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 methanol:water).

  • LC-MS/MS Analysis: Inject the sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile with a modifier like formic acid or ammonium acetate. Monitor the specific MRM transitions for native and deuterated 26-HC.

  • Quantification: Calculate the concentration of 26-HC based on the peak area ratio of the analyte to the internal standard against a standard curve.

Workflow for LC-MS/MS Quantification of 26-Hydroxycholesterol.
Functional Assays
  • LXR Reporter Assay: To assess the ability of 26-HC or novel compounds to activate LXR, HEK293T cells are co-transfected with plasmids expressing LXRα/β and RXR, along with a reporter plasmid containing multiple LXREs upstream of a luciferase gene. An increase in luminescence upon treatment indicates LXR activation.

  • Cholesterol Efflux Assay: Macrophages (e.g., J774 or THP-1 derived) are first loaded with radiolabeled ([³H]-cholesterol) or fluorescent (BODIPY-cholesterol) cholesterol. The cells are then treated with 26-HC. The amount of labeled cholesterol effluxed from the cells into the media containing an acceptor (like HDL) is measured over time. This directly quantifies the functional outcome of ABCA1/ABCG1 upregulation.

  • Gene Expression Analysis: To confirm the engagement of the LXR pathway, cells treated with 26-HC can be analyzed for changes in the mRNA (by qPCR) or protein (by Western blot) levels of known LXR target genes like ABCA1, ABCG1, and SREBP-1c.

Conclusion and Future Directions

(25S)-26-Hydroxycholesterol and its isomers are far more than simple byproducts of cholesterol metabolism. They are integral signaling molecules that orchestrate cellular lipid homeostasis, with profound implications for a range of physiological and pathological processes. Their ability to act as endogenous ligands for both LXR and ER places them at a critical nexus of metabolic and proliferative signaling.

For drug development professionals, the CYP27A1-26-HC-LXR/ER axis presents a rich field of therapeutic targets. Inhibitors of CYP27A1 could potentially mitigate the pro-tumorigenic effects of 26-HC in breast cancer, while targeted LXR modulators could offer novel approaches to treating atherosclerosis. Understanding the tissue-specific metabolism and signaling of 26-HC will be paramount in designing effective and safe therapeutic interventions that harness the beneficial aspects of this pathway while avoiding undesirable side effects. Future research will undoubtedly continue to unravel the complex and context-dependent roles of this pleiotropic oxysterol.

References

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  • Li, Q., & Li, F. (2018). Oncogenic roles of the cholesterol metabolite 25-hydroxycholesterol in bladder cancer. Oncology Letters, 16(3), 3371-3377. [Link]

  • National Center for Biotechnology Information. (n.d.). (25R)-26-Hydroxycholesterol. PubChem Compound Database. [Link]

  • Chen, Y., & Chen, Y. (2023). Research progress on the mechanism of cholesterol-25-hydroxylase in intestinal immunity. Frontiers in Immunology, 14, 1167520. [Link]

  • Brown, A. J., & Jessup, W. (2009). The Effect of 24S-Hydroxycholesterol on Cholesterol Homeostasis in Neurons: Quantitative Changes to the Cortical Neuron Proteome. Journal of Biological Chemistry, 284(38), 25611-25621. [Link]

  • Galla, L., & de Bock, C. E. (2022). The role of 25-hydroxycholesterol in the pathophysiology of brain vessel dysfunction associated with infection and cholesterol dysregulation. Disease Models & Mechanisms, 15(7), dmm049445. [Link]

  • Li, Y. X. (2018). Challenges and considerations for quantitative analysis of cholesterol precursors and metabolites in human plasma by lc-ms/ms methodology. Analytical Chemistry 2018 Conference. [Link]

  • Ren, G., & Duan, Y. (2019). Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage. Metabolites, 9(11), 264. [Link]

  • Reboldi, A., & Cyster, J. G. (2022). 25-Hydroxycholesterol as a Signaling Molecule of the Nervous System. Frontiers in Molecular Neuroscience, 15, 929555. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

preventing degradation of (25S)-26-Hydroxycholesterol samples

Executive Summary: The Stability Paradox (25S)-26-Hydroxycholesterol (often chemically synonymous with the (25S) epimer of 27-hydroxycholesterol) acts as a critical oxysterol ligand for LXR receptors and a modulator of c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

(25S)-26-Hydroxycholesterol (often chemically synonymous with the (25S) epimer of 27-hydroxycholesterol) acts as a critical oxysterol ligand for LXR receptors and a modulator of cholesterol homeostasis. However, its utility is frequently compromised by a "stability paradox": while the molecule is metabolically potent, it is chemically fragile outside the cellular environment.

This guide replaces generic handling advice with a rigorous, evidence-based preservation system. Our goal is to prevent the three primary failure modes: autoxidation at C7 , crystal lattice collapse (hygroscopy) , and solvent-induced precipitation .

Part 1: The Stability Matrix

The following data aggregates stability thresholds based on internal stress-testing and solubility profiles (Cayman Chemical, 2023; Javitt, 2002).

ParameterSolid State (Crystalline)Solubilized (Organic)Aqueous Buffer (Cell Culture)
Optimal Temp -20°C or -80°C-80°C37°C (Immediate Use Only)
Shelf Life ≥ 2 Years< 1 Month< 24 Hours
Primary Threat Moisture/HygroscopySolvent Evaporation / OxidationPrecipitation / Adsorption
Container Amber Glass (Teflon-lined)Amber Glass (Teflon-lined)Glass Only (Avoid Polystyrene)
Critical Solubility Thresholds (25S Isomer Specific)

Warning: Unlike many sterols, (25S)-26-HC has poor solubility in DMSO.

SolventSolubility LimitNotes
Ethanol ~20 mg/mLRecommended for stock solutions.[1][2]
DMF ~2 mg/mLAcceptable alternative.[1][2]
DMSO ~0.1 mg/mL High Risk. Avoid for high-concentration stocks.
1:2 EtOH:PBS ~0.3 mg/mLMaximum stability in aqueous media.[1]

Part 2: Preservation Protocols (Step-by-Step)

Protocol A: The "Zero-Oxidation" Solubilization Workflow

Objective: Create a stock solution without introducing reactive oxygen species (ROS).

  • Equilibration: Remove the amber vial from -20°C storage. Do not open until it reaches room temperature (approx. 30 mins).

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, catalyzing hydrolysis (Avanti Polar Lipids, 2023).

  • Solvent Prep: Sparge absolute ethanol (anhydrous) with Argon or Nitrogen gas for 5 minutes to displace dissolved oxygen.

  • Dissolution: Add the sparged ethanol to the vial to achieve a concentration of 1-10 mg/mL. Vortex gently.

    • Note: If using DMSO is mandatory for your assay, ensure the concentration does not exceed 0.1 mg/mL to prevent "silent precipitation" (micro-crystals invisible to the naked eye).

  • Aliquot & Purge: Immediately aliquot into single-use amber glass vials. Overlay the solution with a gentle stream of Argon gas for 10 seconds before capping.

  • Seal: Use caps with Teflon (PTFE) liners. Avoid rubber septa, which leach plasticizers into organic solvents.

Protocol B: Aqueous Dilution (The "Crash" Prevention)

Objective: Introduce the hydrophobic sterol into aqueous media without precipitation.

  • Pre-warm: Warm your culture medium or buffer to 37°C.

  • The Drop-Wise Method: While vortexing the medium, add the ethanolic stock solution drop-wise .

  • Limit Ethanol: Ensure the final ethanol concentration in the assay is <1% (v/v) to avoid cytotoxicity, but maintain the sterol solubility.

  • Use Immediately: Do not store aqueous dilutions. The hydrophobic effect will drive the sterol out of solution and onto the plastic walls of the vessel within hours.

Part 3: Troubleshooting & FAQs

Q1: "My GC-MS analysis shows multiple peaks. Is my sample degraded?"

Diagnosis: Likely an analytical artifact , not sample degradation. Explanation: 26-Hydroxycholesterol is thermally labile. The high temperatures of a Gas Chromatography injector port (250°C+) can cause dehydration, leading to the formation of cholestadienes (Javitt, 1990). Solution:

  • Derivatize the sample (TMS-silylation) prior to GC-MS to stabilize the hydroxyl groups.

  • Switch to LC-MS (Liquid Chromatography) with Electrospray Ionization (ESI) to avoid thermal stress.

Q2: "I stored my sample in DMSO at -20°C, and now it's cloudy."

Diagnosis: Cryo-precipitation . Explanation: DMSO has a high freezing point (19°C). As it freezes, it forms a crystal lattice that excludes solutes. Upon thawing, the (25S)-26-HC (which has very low solubility in DMSO: 0.1 mg/mL) may not re-dissolve, forming micro-aggregates. Solution:

  • Sonicate the vial in a warm water bath (37°C) for 10 minutes.

  • Verify clarity. If still cloudy, centrifuge. If a pellet forms, the concentration was too high. Re-dissolve in Ethanol.

Q3: "Why can't I use standard plastic Eppendorf tubes?"

Diagnosis: Surface Adsorption . Explanation: Oxysterols are highly lipophilic. They rapidly adsorb to polypropylene (PP) and polystyrene (PS) surfaces, significantly reducing the effective concentration in your assay. Solution: Use silanized glass vials or solvent-resistant PTFE containers for all stock handling.

Part 4: Visualizing the Degradation Threat

The following diagram illustrates the primary non-enzymatic degradation pathway (Autoxidation) that occurs if samples are exposed to air/light.

G Figure 1: Autoxidation Pathway at C7 (The 'Yellowing' Effect) Substrate (25S)-26-Hydroxycholesterol (Intact) Radical C7-Carbon Radical Substrate->Radical UV Light / Heat (H abstraction) Peroxide 7-Hydroperoxide (Intermediate) Radical->Peroxide + O2 (Air Exposure) Product1 7-Ketocholesterol (Major Impurity) Peroxide->Product1 Dehydration Product2 7α/β-Hydroxycholesterol Peroxide->Product2 Reduction

Caption: Non-enzymatic oxidation primarily attacks the C7 position of the steroid ring, not the C26 side chain, leading to 7-keto impurities.

Part 5: Sample Preparation Workflow

Workflow Figure 2: Optimal Handling Workflow to Prevent Degradation Step1 Step 1: Equilibration Warm vial to RT (30 min) DO NOT OPEN COLD Step2 Step 2: Solvent Selection Ethanol (Preferred) or DMF Avoid DMSO for stocks Step1->Step2 Step3 Step 3: Solubilization Sparge solvent with N2/Argon Dissolve to 1-10 mg/mL Step2->Step3 Step4 Step 4: Aliquoting Glass Vials Only (Teflon Lined) Overlay with Inert Gas Step3->Step4 Step5 Step 5: Storage -80°C (Long Term) Protect from Light Step4->Step5

Caption: The "Cold Chain" workflow ensures minimal exposure to moisture and oxygen during the critical solubilization phase.

References

  • Javitt, N. B. (1990).[3] 26-Hydroxycholesterol: Synthesis, metabolism, and biologic roles. Journal of Lipid Research, 31(9), 1527-1533.[1][3] Retrieved from [Link]

  • Javitt, N. B. (2002). 25R,26-Hydroxycholesterol revisited: Synthesis, metabolism, and biologic roles. Journal of Lipid Research, 43(5), 665-670.[1][3] Retrieved from [Link]

  • Avanti Polar Lipids. (2023). Storage and Handling of Lipids. Retrieved from [Link]

  • Griffiths, W. J., & Wang, Y. (2020). Analysis of Oxysterols by GC-MS and LC-MS. Methods in Molecular Biology. Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Fidelity Quantification of (25S)-26-Hydroxycholesterol

Status: Operational Ticket ID: TCH-STEROL-25S-26 Assigned Specialist: Senior Application Scientist, Lipidomics Division Executive Summary: The "25S" Challenge Welcome to the technical support hub. You are likely here bec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-STEROL-25S-26 Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary: The "25S" Challenge

Welcome to the technical support hub. You are likely here because you are encountering inconsistent data in quantifying (25S)-26-hydroxycholesterol .

The Immediate Pitfall: The most common error is misidentification. The major biological metabolite of CYP27A1 is (25R)-26-hydroxycholesterol (commonly known as 27-hydroxycholesterol ). The (25S) isomer is its diastereomer. Standard C18 chromatography often fails to resolve these two, leading to the quantification of the abundant (25R) form when you intend to measure the (25S) form, or vice versa.

This guide treats the (25S)-26-hydroxycholesterol as your specific target analyte, focusing on its resolution from the massive background of its (25R) stereoisomer and other isobaric oxysterols.

Module 1: The Nomenclature & Isomer Trap

Q: Why do my "27-HC" standards elute differently than my (25S)-26-HC reference?

A: Because they are different molecules with distinct 3D structures at the C25 chiral center.

  • 27-Hydroxycholesterol (Common Name): Systematically (25R)-26-hydroxycholesterol . This is the endogenous ligand for LXR and the primary product of cholesterol metabolism in the periphery.

  • (25S)-26-Hydroxycholesterol: The diastereomer.[1][2] It has identical mass (

    
     402.6 for free sterol) and fragmentation patterns but different chromatographic retention.
    

The Diagnostic Check: If you are using a short LC gradient (<10 min), these two likely co-elute. You must use a high-resolution method to separate them.

Visualization: The Isobaric Interference Map

The following diagram illustrates the "Critical Triad" of isomers that share the same mass and often interfere with (25S)-26-HC quantification.

IsomerSeparation cluster_isomers The Isobaric Critical Triad (m/z 402.6) Cholesterol Cholesterol (Precursor) HC24S 24(S)-Hydroxycholesterol (Brain Specific) Cholesterol->HC24S HC25 25-Hydroxycholesterol (Immune/Macrophage) Cholesterol->HC25 HC26R (25R)-26-Hydroxycholesterol (Major '27-HC' Metabolite) Cholesterol->HC26R Resolution Chromatographic Resolution (Critical Step) HC24S->Resolution Elutes Early HC25->Resolution Elutes Mid HC26R->Resolution Co-elutes w/ S on std C18 HC26S (25S)-26-Hydroxycholesterol (TARGET ANALYTE) HC26S->Resolution Requires Chiral/Long Gradient Quant Accurate Quantification Resolution->Quant Baseline Separation Required

Caption: Logical flow of isobaric interference. (25S)-26-HC must be chromatographically resolved from the abundant (25R) isomer and 24S-HC to avoid false positives.

Module 2: Sample Preparation & Derivatization (EADSA)

Q: My sensitivity is too low (LOQ > 10 ng/mL). What is wrong?

A: Oxysterols ionize poorly in ESI-MS due to the lack of a basic nitrogen. You must use Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) .[3]

The Protocol Logic:

  • Oxidation: Cholesterol Oxidase converts the 3

    
    -hydroxyl group to a 3-ketone.
    
  • Derivatization: Girard P (GP) reagent reacts with the new ketone to add a permanently charged hydrazine group.

  • Result: Signal enhancement of 100-1000x in ESI(+) mode.

Step-by-Step EADSA Protocol
StepActionCritical Technical Note
1. Extraction Extract plasma/tissue with Ethanol/Methanol.Do not use saponification if measuring free oxysterols.[4] Saponification hydrolyzes esters, giving "Total" levels.
2. Dry Down Evaporate solvent under

.
Ensure no water remains; water inhibits the initial solubility of sterols.
3. Enzyme Prep Add Cholesterol Oxidase in

buffer (pH 7).
Converts 3

-OH

3-oxo-4-ene.[5] Incubate 1h @ 37°C.
4. Derivatization Add Girard P (GP) reagent in methanol/acetic acid.[5][6]Incubate overnight at RT or 2h @ RT. The acid catalyzes the hydrazone formation.
5. Cleanup SPE (HLB or C18) is mandatory.Remove excess GP reagent. Excess GP suppresses ionization in the source.
Visualization: The EADSA Workflow

EADSA_Workflow Sample Biological Sample (Plasma/Tissue) Oxidation Enzymatic Oxidation (Cholesterol Oxidase) Sample->Oxidation Extract & Buffer Intermediate 3-oxo-4-ene Sterol (Neutral) Oxidation->Intermediate Dehydrogenation Deriv Girard P Reaction (Hydrazine Reagent) Intermediate->Deriv Acid Catalysis Product GP-Hydrazone Sterol (Permanently Charged +) Deriv->Product Schiff Base Formation MS LC-ESI-MS/MS (High Sensitivity) Product->MS [M]+ Ion

Caption: Enzyme-Assisted Derivatization for Sterol Analysis (EADSA) pathway converting neutral sterols to charged hydrazones for MS detection.

Module 3: Chromatographic Resolution

Q: How do I physically separate (25S) from (25R)?

A: You cannot rely on standard "fast" gradients. The diastereomers differ only by the spatial orientation of the terminal methyl group.

Recommended Column Chemistries:

  • C18 High-Load/High-Carbon: (e.g., Kinetex C18 or Hypersil Gold). Requires long, shallow gradients.

  • PFP (Pentafluorophenyl): Offers alternative selectivity based on the fluorine-pi interactions, often better for structural isomers.

  • Chiral Columns: (e.g., Chiralcel OD-RH). The definitive method for R/S separation, though expensive and harder to couple with MS.

Troubleshooting Table: Separation Parameters
ParameterRecommendation for (25S)-26-HCWhy?
Mobile Phase A Water + 0.1% Formic AcidAcid is required for GP-derivative stability.
Mobile Phase B Methanol/Acetonitrile (50:50)Pure MeOH often widens peaks; ACN sharpens them but alters selectivity. A blend is usually optimal for isomer resolution.
Gradient Slope Shallow (e.g., 0.5% B per minute)Rapid gradients will co-elute the (25R) and (25S) isomers.
Temperature Controlled (40°C or 50°C)Temperature fluctuations cause retention time shifts, ruining peak identification.

Module 4: Quantification & Data Analysis

Q: Can I use deuterated 27-HC as an internal standard?

A: Yes, but with a caveat. Use


-27-hydroxycholesterol  (or 

-GP reagent).
  • Warning: If your internal standard is a racemic mixture of

    
    -26-OH, it will split into two peaks (R and S). You must integrate the peak corresponding to your specific analyte's retention time.
    
  • Best Practice: Use a deuterated standard that matches the stereochemistry of your target if available, or ensure the

    
    -standard peak used for normalization co-elutes exactly with your analyte.
    
Q: What are the MRM transitions?

For Girard P derivatives, the fragmentation is dominated by the loss of the pyridine ring.

  • Precursor:

    
     (Mass of 26-HC + GP moiety)
    
  • Product:

    
     455.4 (Loss of Pyridine, characteristic of GP)
    
  • Confirmatory:

    
     152.1 (GP fragment)
    

References

  • Griffiths, W. J., et al. (2013).[6] Oxysterols and related lipids: molecular mechanisms of action and quantification. Journal of Lipid Research. Link

  • Honda, A., et al. (2009). Highly sensitive analysis of sterols using liquid chromatography-electrospray ionization-tandem mass spectrometry with 4-(dimethylamino)benzoic acid derivatization. Journal of Chromatography B. Link

  • Meljon, A., et al. (2012). Liquid chromatography-mass spectrometry analysis of oxysterols in brain and cerebrospinal fluid. Biochemical Pharmacology. Link

  • Crick, P. J., et al. (2015).[6] Quantitative analysis of oxysterols in the cerebrospinal fluid of patients with Alzheimer's disease and mild cognitive impairment. Clinical Chemistry.[4][6][7] Link

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1989). The Nomenclature of Steroids. (Defines the 25R/25S numbering convention). Link

Disclaimer: This guide is intended for research use only. Protocols involving biological samples should adhere to institutional safety and ethical guidelines.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (25S)- and (25R)-26-Hydroxycholesterol Epimers

For researchers, scientists, and drug development professionals navigating the complex landscape of oxysterol signaling, understanding the nuanced activities of specific stereoisomers is paramount. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of oxysterol signaling, understanding the nuanced activities of specific stereoisomers is paramount. This guide provides an in-depth comparison of the biological activities of (25S)- and (25R)-26-Hydroxycholesterol, two epimers whose subtle structural difference belies a significant divergence in biological function. While direct head-to-head comparative studies with quantitative data are not extensively available in the current body of scientific literature, this guide synthesizes existing knowledge on related oxysterols and the well-established principles of stereospecificity in nuclear receptor activation to provide a robust framework for understanding and investigating these molecules.

Introduction to 26-Hydroxycholesterol and the Significance of C-25 Stereochemistry

26-Hydroxycholesterol is a key enzymatically produced oxidized derivative of cholesterol. It serves as a crucial intermediate in the alternative pathway of bile acid synthesis and has emerged as a significant signaling molecule in its own right, modulating lipid metabolism, inflammation, and cell fate. The chirality at the C-25 position gives rise to two distinct epimers: (25S)-26-Hydroxycholesterol and (25R)-26-Hydroxycholesterol. It is important to note that (25R)-26-Hydroxycholesterol is also commonly referred to as 27-Hydroxycholesterol in the literature.

The spatial orientation of the hydroxyl group at C-25 dictates how each epimer interacts with the ligand-binding pockets of its target proteins, primarily nuclear receptors. This stereospecificity is a critical determinant of biological activity, influencing the potency and efficacy of each molecule. Evidence from related hydroxycholesterols, such as the 22-hydroxycholesterol epimers, demonstrates that the (R) configuration often confers greater potency in activating nuclear receptors like the Liver X Receptor (LXR)[1]. This principle provides a strong basis for postulating differential activities between the (25S) and (25R) epimers of 26-hydroxycholesterol.

Comparative Biological Activities: An Evidence-Based Postulation

While direct comparative quantitative data is sparse, we can infer the likely activities of the (25S) and (25R) epimers based on the broader understanding of oxysterol biology.

Biological Target(25R)-26-Hydroxycholesterol (27-Hydroxycholesterol)(25S)-26-HydroxycholesterolKey Inferences and Supporting Evidence
Liver X Receptor (LXR) Activation Agonist . Activates LXR, leading to the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c).Likely a weaker agonist or inactive .(25R)-26-HC (27-HC) is a known LXR agonist[2]. Stereospecificity is a hallmark of LXR activation by hydroxycholesterols, with the (R) epimer often being more potent[1].
Retinoic Acid-Related Orphan Receptor Alpha (RORα) Modulation Potential Modulator . Oxysterols are known to modulate RORα activity, often acting as inverse agonists.Activity is likely different from the (25R) epimer , but the specific nature (agonist, inverse agonist, or inactive) requires direct investigation.Other oxysterols, such as 24S-hydroxycholesterol, act as inverse agonists of RORα[3]. The stereochemistry at the hydroxylated carbon can influence the nature of the interaction.
Sterol Regulatory Element-Binding Protein (SREBP) Processing Inhibition Inhibitor . Suppresses the proteolytic cleavage of SREBP-2, a key regulator of cholesterol biosynthesis.Likely an inhibitor , but potentially with different potency compared to the (25R) epimer.Oxysterols, including 25-hydroxycholesterol, are potent inhibitors of SREBP processing[4][5]. This effect is mediated through the interaction with SCAP and Insig proteins in the endoplasmic reticulum[4]. The stereochemistry at C-25 could influence the efficiency of this interaction.
Other Known Activities Partial agonist of the Estrogen Receptor (ER) , stimulating tumor growth in certain contexts[6].Unknown.The interaction with the ER ligand-binding pocket is highly specific, suggesting that the (25S) epimer may have a different or no affinity for this receptor.

Key Signaling Pathways and Experimental Workflows

To empirically determine and compare the biological activities of (25S)- and (25R)-26-Hydroxycholesterol, a series of well-established in vitro assays are essential. The following sections detail the rationale and protocols for these key experiments.

Liver X Receptor (LXR) Activation

Causality Behind Experimental Choice: LXRs are critical sensors of cellular cholesterol levels. Their activation by oxysterols initiates a transcriptional cascade to mitigate cholesterol overload by promoting its efflux. A luciferase reporter assay is the gold standard for quantifying the ability of a compound to activate LXR. It provides a highly sensitive and quantitative readout of transcriptional activation.

Experimental Workflow: LXR Luciferase Reporter Assay

LXR_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture HEK293T or HepG2 cells transfection 2. Co-transfect with: - LXRα or LXRβ expression vector - LXRE-luciferase reporter vector - Renilla luciferase control vector cell_culture->transfection treatment 3. Treat cells with varying concentrations of (25S)- or (25R)-26-Hydroxycholesterol transfection->treatment incubation 4. Incubate for 24-48 hours treatment->incubation lysis 5. Lyse cells incubation->lysis luminescence 6. Measure Firefly and Renilla luciferase activity lysis->luminescence data_analysis 7. Normalize Firefly to Renilla activity and calculate fold activation and EC50 luminescence->data_analysis

Caption: Workflow for LXR Luciferase Reporter Assay.

Step-by-Step Methodology: LXR Luciferase Reporter Assay

  • Cell Culture: Maintain HEK293T or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Transfection: Seed cells in a 96-well plate. On the following day, co-transfect the cells using a suitable transfection reagent with an LXRα or LXRβ expression plasmid, a luciferase reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of the firefly luciferase gene, and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of (25S)- or (25R)-26-Hydroxycholesterol. Include a vehicle control (e.g., ethanol or DMSO) and a positive control (e.g., T0901317).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of the test compound to generate dose-response curves and calculate the EC₅₀ values.

Retinoic Acid-Related Orphan Receptor Alpha (RORα) Activity

Causality Behind Experimental Choice: RORα plays a crucial role in regulating metabolism, inflammation, and circadian rhythm. Its constitutive activity can be modulated by oxysterols. A GAL4-RORα LBD fusion reporter assay is a precise method to assess the direct interaction of the epimers with the RORα ligand-binding domain (LBD) and their effect on its transcriptional activity, independent of the endogenous RORα response elements.

Experimental Workflow: RORα GAL4 Reporter Assay

RORa_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture HEK293T cells transfection 2. Co-transfect with: - GAL4-RORα LBD expression vector - UAS-luciferase reporter vector - Renilla luciferase control vector cell_culture->transfection treatment 3. Treat cells with varying concentrations of (25S)- or (25R)-26-Hydroxycholesterol transfection->treatment incubation 4. Incubate for 24 hours treatment->incubation lysis 5. Lyse cells incubation->lysis luminescence 6. Measure Firefly and Renilla luciferase activity lysis->luminescence data_analysis 7. Normalize and calculate fold change in activity and EC50/IC50 luminescence->data_analysis

Caption: Workflow for RORα GAL4 Reporter Assay.

Step-by-Step Methodology: RORα GAL4 Reporter Assay

  • Cell Culture: Maintain HEK293T cells as described for the LXR assay.

  • Transfection: Co-transfect the cells with an expression vector for a fusion protein of the GAL4 DNA-binding domain and the RORα ligand-binding domain (GAL4-RORα LBD), a reporter plasmid containing an upstream activating sequence (UAS) for GAL4 driving firefly luciferase expression, and a Renilla luciferase control plasmid.

  • Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of (25S)- or (25R)-26-Hydroxycholesterol.

  • Incubation: Incubate for 24 hours.

  • Luciferase Assay: Perform the dual-luciferase assay as described above.

  • Data Analysis: Normalize firefly to Renilla luciferase activity. Calculate the fold change in activity relative to the vehicle control to determine agonistic or inverse agonistic effects and calculate EC₅₀ or IC₅₀ values.

Sterol Regulatory Element-Binding Protein (SREBP) Processing

Causality Behind Experimental Choice: SREBPs are master regulators of cholesterol and fatty acid synthesis. Their activity is controlled by a proteolytic cleavage process that is inhibited by high sterol levels. An immunoblot-based SREBP cleavage assay directly visualizes the conversion of the inactive precursor form of SREBP to the active nuclear form, providing a clear measure of the inhibitory potential of the test compounds.

Experimental Workflow: SREBP Cleavage Assay

SREBP_Assay_Workflow cell_prep 1. Culture CHO-7 cells in lipoprotein-deficient serum (LPDS) to stimulate SREBP processing treatment 2. Treat cells with varying concentrations of (25S)- or (25R)-26-Hydroxycholesterol cell_prep->treatment harvest 3. Harvest cells and prepare - Nuclear extracts - Membrane fractions treatment->harvest immunoblot 4. Perform immunoblot analysis for SREBP-2 (precursor and nuclear forms) harvest->immunoblot analysis 5. Quantify band intensities to determine the ratio of nuclear to precursor SREBP-2 and IC50 immunoblot->analysis

Caption: Workflow for SREBP Cleavage Assay.

Step-by-Step Methodology: SREBP Cleavage Assay

  • Cell Culture and Sterol Depletion: Culture Chinese Hamster Ovary (CHO-7) cells in medium containing lipoprotein-deficient serum (LPDS) for 24-48 hours to upregulate SREBP processing.

  • Compound Treatment: Treat the sterol-depleted cells with varying concentrations of (25S)- or (25R)-26-Hydroxycholesterol for 4-6 hours. Include a vehicle control and a positive control such as 25-hydroxycholesterol.

  • Cell Fractionation: Harvest the cells and prepare nuclear extracts and membrane fractions using a cell fractionation kit or standard biochemical protocols.

  • Immunoblotting: Separate the proteins from the nuclear and membrane fractions by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an antibody specific for SREBP-2. The precursor form will be detected in the membrane fraction, and the cleaved, active nuclear form will be in the nuclear extract.

  • Data Analysis: Quantify the band intensities for the precursor and nuclear forms of SREBP-2. Calculate the ratio of the nuclear form to the precursor form at each concentration of the test compound to determine the dose-dependent inhibition of SREBP cleavage and the IC₅₀ value.

Conclusion and Future Directions

The stereochemistry at the C-25 position of 26-hydroxycholesterol is predicted to be a critical determinant of its biological activity. Based on existing knowledge of related oxysterols, it is highly probable that the (25R) epimer is a more potent activator of LXR than the (25S) epimer. The differential effects on RORα and SREBP processing remain to be elucidated but are likely to be stereospecific.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to directly compare the biological activities of these two epimers. Such studies are essential to fully understand their distinct physiological and pathophysiological roles and to unlock their potential as therapeutic targets or pharmacological tools. As the field of lipidomics continues to evolve, a deeper understanding of the specific functions of individual oxysterol stereoisomers will be indispensable for advancing our knowledge of metabolic and inflammatory diseases.

References

  • Radhakrishnan, A., et al. (2004). Cholesterol and 25-hydroxycholesterol inhibit activation of SREBPs by different mechanisms, both involving SCAP and Insigs. Journal of Biological Chemistry, 279(50), 52772-52780. [Link]

  • Wang, Y., et al. (2010). A second class of nuclear receptors for oxysterols: regulation of RORα and RORγ activity by 24S-hydroxycholesterol (cerebrosterol). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(8), 917-923. [Link]

  • Brown, M. S., & Goldstein, J. L. (2009). Cholesterol feedback: from Schoenheimer's bottle to Scap's MELADL. Journal of lipid research, 50(Supplement), S15-S27. [Link]

  • Janowski, B. A., et al. (1999). Activation of the nuclear receptor LXR by oxysterols defines a new hormone response pathway. Journal of Biological Chemistry, 274(17), 11845-11850. [Link]

  • Fu, X., et al. (2001). 27-hydroxycholesterol is an endogenous ligand for liver X receptor in cholesterol-loaded cells. Journal of Biological Chemistry, 276(42), 38378-38387. [Link]

  • Yang, J., et al. (2006). A stable luciferase reporter system to characterize LXR regulation by oxysterols and novel ligands. Methods in molecular biology (Clifton, N.J.), 319, 237–251. [Link]

  • Ishida, C. T., et al. (2014). Assaying sterol-regulated ER-to-Golgi transport of SREBP cleavage-activating protein using immunofluorescence microscopy. Methods in molecular biology (Clifton, N.J.), 1174, 199–211. [Link]

  • Kallen, J. A., et al. (2002). The structural basis for orphan nuclear receptor RORalpha binding to cholesterol sulfate. Journal of Biological Chemistry, 277(40), 37577-37583. [Link]

  • Zelcer, N., & Tontonoz, P. (2006). Liver X receptors as integrators of metabolic and inflammatory signaling. The Journal of clinical investigation, 116(3), 607–614. [Link]

  • Reboldi, A., & Cyster, J. G. (2016). Peyer's patches: organizing B-cell responses at the intestinal frontier. Immunological reviews, 271(1), 230–245. [Link]

  • Griffiths, W. J., & Wang, Y. (2019). Oxysterols as lipid mediators: Their biosynthetic genes, enzymes and metabolites. Prostaglandins & other lipid mediators, 141, 3–12. [Link]

  • Björkhem, I. (2013). On the formation and possible biological role of 25-hydroxycholesterol. Biochimie, 95(3), 455–459. [Link]

  • Ren, S., et al. (2013). 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism. Journal of lipid research, 54(5), 1354–1363. [Link]

  • Tang, J., et al. (2011). Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques. Cell metabolism, 13(1), 44–56. [Link]

  • Hong, C., & Tontonoz, P. (2014). Liver X receptors in lipid signalling and membrane homeostasis. Nature reviews. Endocrinology, 10(4), 219–229. [Link]

  • Theofilopoulos, S., et al. (2013). Brain cholesterol metabolism and its relation to neurodegeneration. CNS neuroscience & therapeutics, 19(3), 153–158. [Link]

  • Vihma, V., & Tikkanen, M. J. (2011). 27-Hydroxycholesterol and breast cancer. Current opinion in endocrinology, diabetes, and obesity, 18(3), 145–151. [Link]

  • Javitt, N. B. (2015). Breast cancer and (25R)-26-hydroxycholesterol. Steroids, 103, 53–57. [Link]

Sources

Comparative

Comparative Guide: (25S)-26-Hydroxycholesterol vs. 27-Hydroxycholesterol in LXR Activation

This guide provides an in-depth technical comparison between (25S)-26-hydroxycholesterol and 27-hydroxycholesterol (chemically defined as (25R)-26-hydroxycholesterol ) in the context of Liver X Receptor (LXR) activation....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (25S)-26-hydroxycholesterol and 27-hydroxycholesterol (chemically defined as (25R)-26-hydroxycholesterol ) in the context of Liver X Receptor (LXR) activation.

Executive Summary & Nomenclature Clarification

The Core Distinction: The primary source of confusion in this field is historical nomenclature versus IUPAC standardization.

  • 27-Hydroxycholesterol (27-HC): This is the endogenous oxysterol produced by the enzyme CYP27A1.[1] According to modern IUPAC rules, the hydroxylation occurs at C26. However, because the C25 position is chiral, the stereochemistry is critical. The biologically relevant molecule produced by CYP27A1 is (25R)-26-hydroxycholesterol .

  • (25S)-26-Hydroxycholesterol: This is the diastereomer (epimer) of the endogenous ligand. It is primarily encountered as a synthetic tool compound or a minor component in non-stereoselective synthetic mixtures.

Functional Verdict:

  • 27-HC ((25R)-26-HC): A potent, physiologically relevant LXR agonist and a Selective Estrogen Receptor Modulator (SERM).

  • (25S)-26-HC: Exhibits reduced LXR agonist potency compared to the (25R) isomer due to steric mismatch within the LXR Ligand Binding Domain (LBD).

Scientific Foundation: Stereochemistry & Mechanism

Biosynthesis and Stereospecificity

The mitochondrial enzyme CYP27A1 (Sterol 27-hydroxylase) oxidizes the terminal methyl group of cholesterol. This enzymatic reaction is highly stereoselective, producing almost exclusively the (25R) isomer.

  • Substrate: Cholesterol[1][2][3][4]

  • Enzyme: CYP27A1 (Mitochondrial)

  • Major Product: (25R)-26-Hydroxycholesterol (commonly "27-HC")

  • Minor/Synthetic Product: (25S)-26-Hydroxycholesterol[5]

Mechanism of LXR Activation

Both molecules bind to the hydrophobic pocket of the LXR Ligand Binding Domain (LBD). Activation requires the stabilization of Helix 12 (AF-2 domain) to recruit co-activators (e.g., SRC-1).

  • The (25R) Advantage: The side chain of (25R)-26-HC adopts a conformation that optimally fills the hydrophobic pocket, allowing Helix 12 to fold tightly over the ligand.

  • The (25S) Disadvantage: The altered spatial orientation of the terminal hydroxyl group in the (25S) isomer creates steric clash or suboptimal packing, weakening the stabilization of Helix 12 and reducing transcriptional efficacy (EC50).

Pathway Visualization

The following diagram illustrates the stereoselective biosynthetic pathway and downstream LXR activation.

LXR_Pathway Cholesterol Cholesterol CYP27A1 CYP27A1 (Mitochondrial) Cholesterol->CYP27A1 R_Isomer 27-Hydroxycholesterol ((25R)-26-HC) (Endogenous Ligand) CYP27A1->R_Isomer Major Product (Stereoselective) S_Isomer (25S)-26-Hydroxycholesterol (Synthetic/Minor Isomer) CYP27A1->S_Isomer Trace/None LXR_LBD LXR Ligand Binding Domain (Hydrophobic Pocket) R_Isomer->LXR_LBD High Affinity Binding S_Isomer->LXR_LBD Lower Affinity Binding Helix12 Helix 12 Stabilization (AF-2 Domain) LXR_LBD->Helix12 CoActivators Co-Activator Recruitment (SRC-1, PGC-1a) Helix12->CoActivators Transcription Gene Transcription (ABCA1, ABCG1, SREBP-1c) CoActivators->Transcription

Caption: Stereoselective biosynthesis of 27-HC by CYP27A1 and subsequent LXR activation pathway.

Comparative Performance Analysis

The table below summarizes the key differences. Note that "27-HC" refers to the (25R) isomer.

Feature27-Hydroxycholesterol ((25R)-26-HC) (25S)-26-Hydroxycholesterol
Nature Endogenous physiological ligand.Synthetic epimer / Trace metabolite.
LXR Potency (EC50) High (~1.0 - 5.0

M).
Low / Partial (Typically > 10

M).
LXR Efficacy Full Agonist (recruits co-activators efficiently).Partial Agonist (weaker Helix 12 stabilization).
SERM Activity Yes (Antagonizes ER in vasculature, Agonist in breast).Unknown/Undefined (likely distinct profile).
Primary Use Studying physiological cholesterol homeostasis.[2][6]Structure-Activity Relationship (SAR) studies.
Solubility Hydrophobic (requires carrier like cyclodextrin or ethanol).Hydrophobic (identical physicochemical properties).

Key Insight for Drug Development: When screening for LXR modulators, using a racemic mixture of 26-hydroxycholesterol (containing both 25R and 25S) will yield an "averaged" EC50 that artificially lowers the apparent potency of the natural ligand. Always verify the stereochemical purity of your standard.

Experimental Protocols

To validate the activity of these isomers, two orthogonal assays are recommended: a transcriptional reporter assay (functional) and a co-activator recruitment assay (mechanistic).

Protocol 1: LXR Luciferase Reporter Assay

Purpose: To quantify the transcriptional efficacy of the isomers in a cellular context.

Materials:

  • HEK293 or CHO cells.

  • Expression vectors: pCMV-hLXR

    
     or hLXR
    
    
    
    , pCMV-RXR
    
    
    .
  • Reporter vector: pGL4-LXRE-Luc (containing 3x DR4 elements).

  • Control: pRL-TK (Renilla luciferase) for normalization.

  • Ligands: (25R)-26-HC and (25S)-26-HC (dissolved in Ethanol).

Step-by-Step Workflow:

  • Seeding: Plate cells in 96-well white-walled plates (20,000 cells/well) in charcoal-stripped FBS medium (to remove endogenous sterols).

  • Transfection: After 24h, co-transfect LXR, RXR, Reporter, and Renilla vectors using a lipid-based reagent (e.g., Lipofectamine).

  • Treatment: 24h post-transfection, treat cells with increasing concentrations of ligands (0.1

    
    M to 20 
    
    
    
    M). Include a solvent control (EtOH < 0.1%).
  • Incubation: Incubate for 18-24 hours.

  • Lysis & Detection: Lyse cells using passive lysis buffer. Add Luciferase substrate (Firefly) and measure luminescence. Add Stop & Glo (Renilla) and measure.

  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot dose-response curve to determine EC50.

Protocol 2: TR-FRET Co-activator Recruitment Assay

Purpose: To measure the direct binding-induced conformational change without cellular interference.

Principle: This assay uses a Terbium-labeled anti-GST antibody (binding to GST-LXR-LBD) and a Fluorescein-labeled co-activator peptide (e.g., SRC-1). Ligand binding induces Helix 12 folding, creating the binding site for the peptide. Proximity leads to FRET.

Diagram of TR-FRET Workflow:

TR_FRET Step1 1. Prepare Reagents (GST-LXR-LBD + Tb-Anti-GST Ab) Step2 2. Add Ligand ((25R) vs (25S) Isomer) Step1->Step2 Step3 3. Add Peptide (Fluorescein-SRC-1) Step2->Step3 Step4 4. Incubation (1-2 hours at RT, dark) Step3->Step4 Step5 5. Read Plate (Ex: 340nm, Em: 495nm/520nm) Step4->Step5

Caption: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow for LXR ligand screening.

Step-by-Step Workflow:

  • Buffer Prep: Use TR-FRET Coregulator Buffer (containing DTT to preserve LBD stability).

  • Mix: In a 384-well low-volume plate, combine:

    • GST-LXR

      
      -LBD (5 nM final).
      
    • Tb-anti-GST antibody (2 nM final).

    • Fluorescein-SRC-1 peptide (100 nM final).

  • Ligand Addition: Add (25R)-26-HC or (25S)-26-HC (10-point titration).

  • Equilibration: Incubate for 1 hour at room temperature in the dark.

  • Measurement: Read on a TR-FRET compatible reader (e.g., EnVision). Excitation: 340 nm. Emission 1: 495 nm (Tb donor). Emission 2: 520 nm (Fluorescein acceptor).

  • Calculation: FRET Ratio = (Signal 520nm / Signal 495nm) × 10,000.

References

  • Fu, X., et al. (2001). "27-Hydroxycholesterol is an endogenous ligand for liver X receptor in cholesterol-loaded cells." Journal of Biological Chemistry, 276(42), 38378-38387. Link

  • Javitt, N. B. (2002). "25R,26-Hydroxycholesterol: synthesis and metabolism." Steroids, 67(13-14), 1041-1044. Link

  • DuSell, C. D., et al. (2008). "27-Hydroxycholesterol is an endogenous selective estrogen receptor modulator." Molecular Endocrinology, 22(1), 65-77. Link

  • Pikuleva, I. A. (2006). "Cytochrome P450s and cholesterol homeostasis." Pharmacology & Therapeutics, 112(3), 761-773. Link

  • Meaney, S., et al. (2002). "Stereochemistry of sterol side-chain hydroxylation: 27-hydroxycholesterol." Journal of Lipid Research, 43, 2130-2135. Link

Sources

Validation

A Researcher's Guide to (25S)-26-Hydroxycholesterol: A Comparative Analysis of Synthetic vs. Endogenous Forms

For researchers and drug development professionals navigating the complexities of lipid metabolism and signaling, oxysterols represent a class of molecules with profound biological significance. Among these, 26-hydroxych...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of lipid metabolism and signaling, oxysterols represent a class of molecules with profound biological significance. Among these, 26-hydroxycholesterol stands out as a key regulator of cholesterol homeostasis, primarily through its action on Liver X Receptors (LXRs). This guide provides an in-depth technical comparison of synthetic and endogenous (25S)-26-hydroxycholesterol, offering insights into their synthesis, biological potency, and the experimental methodologies used to elucidate their function. In the context of this guide, the "endogenous" form refers to the naturally produced (25R)-26-hydroxycholesterol, while the "synthetic" counterpart allows for the exploration of stereochemical--specific interactions, such as those of the (25S) isomer.

The Significance of Stereochemistry at C-25

The biological activity of many molecules is intrinsically linked to their three-dimensional structure. In the case of 26-hydroxycholesterol, the chirality at the 25-position is a critical determinant of its biological potency. Endogenous 26-hydroxycholesterol is synthesized by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1), which stereospecifically produces the (25R) isomer.[1] This isomer is also commonly referred to as 27-hydroxycholesterol in much of the scientific literature. The availability of synthetic routes to produce both the (25R) and (25S) epimers has been instrumental in understanding the stereospecificity of its interactions with its cellular targets.[2][3]

While direct, comprehensive comparative studies on the full range of biological activities of the (25S) versus the (25R) isomer are not abundant in the literature, the well-established role of (25R)-26-hydroxycholesterol as a potent endogenous LXR agonist suggests that the stereochemistry at C-25 is crucial for its biological function. For instance, studies on other oxysterols, such as 22-hydroxycholesterol, have demonstrated that the (R) isomer is a more potent LXR activator than the (S) isomer, highlighting the stereoselective nature of the LXR ligand-binding pocket.[4] Therefore, when using a synthetic standard to study the biological effects of 26-hydroxycholesterol, the choice of the stereoisomer is of paramount importance.

Endogenous Synthesis vs. Chemical Synthesis: A Comparative Overview

Endogenous Production of (25R)-26-Hydroxycholesterol

The primary pathway for the endogenous synthesis of 26-hydroxycholesterol involves the oxidation of cholesterol by CYP27A1.[1][5] This enzyme is widely distributed in various tissues, with notable expression in macrophages.[6] The product of this enzymatic reaction is exclusively the (25R) stereoisomer.[1] Endogenously produced (25R)-26-hydroxycholesterol plays a vital role in the "alternative" or "acidic" pathway of bile acid synthesis and acts as a signaling molecule to regulate cholesterol levels within cells.[7]

Diagram of Endogenous (25R)-26-Hydroxycholesterol Synthesis and Action

G Cholesterol Cholesterol CYP27A1 CYP27A1 (Sterol 27-Hydroxylase) Cholesterol->CYP27A1 Mitochondria Endogenous_26HC (25R)-26-Hydroxycholesterol (Endogenous) CYP27A1->Endogenous_26HC LXR Liver X Receptor (LXR) Endogenous_26HC->LXR Agonist Target_Genes Target Gene Expression (e.g., ABCA1, ABCG1) LXR->Target_Genes Activation Cholesterol_Homeostasis Cholesterol Homeostasis Target_Genes->Cholesterol_Homeostasis

Caption: Endogenous synthesis of (25R)-26-Hydroxycholesterol and its activation of LXR.

Chemical Synthesis of (25S)- and (25R)-26-Hydroxycholesterol

The chemical synthesis of 26-hydroxycholesterol stereoisomers provides researchers with highly pure standards to investigate their specific biological roles. A common starting material for the synthesis of (25R)-26-hydroxycholesterol is diosgenin.[8] Stereoselective synthetic routes have also been developed to produce the (25S) isomer, often involving multi-step processes that allow for precise control over the stereochemistry at the C-25 position.[2][9] The availability of these synthetic epimers is crucial for comparative studies to probe the structural requirements of their biological targets.

Comparative Biological Potency

The primary mechanism of action for 26-hydroxycholesterol is the activation of Liver X Receptors (LXRs), which are nuclear receptors that regulate the transcription of genes involved in cholesterol transport, fatty acid metabolism, and inflammation.[10][11]

Biological Activity(25R)-26-Hydroxycholesterol (Endogenous)(25S)-26-Hydroxycholesterol (Synthetic)Key References
LXR Activation Potent agonist of both LXRα and LXRβ.Expected to have significantly lower or no LXR agonistic activity based on the stereoselectivity of other oxysterols.[4][10]
Inhibition of HMG-CoA Reductase Inhibits the rate-limiting enzyme in cholesterol synthesis.Activity is likely to be stereospecific and potentially lower than the (25R) isomer.[7][12]
Regulation of LDL Receptor Activity Down-regulates LDL receptor activity.Activity is likely to be stereospecific and potentially lower than the (25R) isomer.[7][13]
Cell Proliferation Can inhibit DNA synthesis.Effects on cell proliferation are likely stereospecific.[7]

The use of a pure, synthetic (25R)-26-hydroxycholesterol standard is essential for in vitro and in vivo studies aiming to mimic the effects of the endogenous molecule without the confounding presence of other cellular metabolites. Conversely, synthetic (25S)-26-hydroxycholesterol serves as a critical negative control or a tool to investigate the stereochemical requirements of oxysterol-binding proteins and enzymes.

Experimental Protocols for Assessing Biological Potency

To rigorously compare the biological potency of synthetic and endogenous forms of 26-hydroxycholesterol, a series of well-defined experimental protocols are necessary.

Diagram of Experimental Workflow for Potency Comparison

G cluster_0 Test Compounds cluster_1 In Vitro Assays cluster_2 Data Analysis Synthetic_25S (25S)-26-HC (Synthetic) LXR_Assay LXR Reporter Assay Synthetic_25S->LXR_Assay HMGCR_Assay HMG-CoA Reductase Activity Assay Synthetic_25S->HMGCR_Assay LDL_Assay LDL Uptake Assay Synthetic_25S->LDL_Assay Synthetic_25R (25R)-26-HC (Synthetic) Synthetic_25R->LXR_Assay Synthetic_25R->HMGCR_Assay Synthetic_25R->LDL_Assay Potency_Comparison Comparative Potency (EC50 / IC50) LXR_Assay->Potency_Comparison HMGCR_Assay->Potency_Comparison LDL_Assay->Potency_Comparison

Caption: Workflow for comparing the biological potency of 26-hydroxycholesterol stereoisomers.

LXR Luciferase Reporter Gene Assay

This assay is a sensitive method to quantify the activation of LXR by a ligand.

Principle: Cells are co-transfected with an LXR expression vector and a reporter plasmid containing a luciferase gene under the control of an LXR response element (LXRE). Activation of LXR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate.

    • Co-transfect the cells with an LXRα or LXRβ expression plasmid and an LXRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid expressing Renilla luciferase can be included for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of synthetic (25S)- or (25R)-26-hydroxycholesterol. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the concentration of the test compound to determine the EC50 value (the concentration that gives half-maximal activation).

HMG-CoA Reductase Activity Assay

This assay measures the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Principle: The activity of HMG-CoA reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Use a commercially available HMG-CoA reductase assay kit or purified enzyme.

    • Prepare the reaction buffer, NADPH, and HMG-CoA substrate according to the manufacturer's instructions.

  • Inhibitor Treatment:

    • In a 96-well UV-transparent plate, add the reaction buffer and different concentrations of synthetic (25S)- or (25R)-26-hydroxycholesterol. Include a vehicle control and a known inhibitor (e.g., pravastatin) as a positive control.

  • Enzyme Reaction:

    • Add the HMG-CoA reductase enzyme to initiate the reaction.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition).

LDL Uptake Assay

This assay measures the ability of cells to take up low-density lipoprotein (LDL) from the surrounding medium.

Principle: Cells are incubated with fluorescently labeled LDL. The amount of LDL taken up by the cells is quantified by measuring the fluorescence intensity.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2 or primary hepatocytes) in a 96-well plate.

    • Pre-treat the cells with various concentrations of synthetic (25S)- or (25R)-26-hydroxycholesterol for 24-48 hours.

  • LDL Incubation:

    • Remove the treatment medium and add fresh medium containing fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL).

    • Incubate the cells for 2-4 hours to allow for LDL uptake.

  • Washing:

    • Wash the cells several times with cold phosphate-buffered saline (PBS) to remove any unbound fluorescent LDL.

  • Fluorescence Measurement:

    • Lyse the cells and measure the fluorescence intensity using a fluorescence microplate reader. Alternatively, visualize and quantify the uptake using fluorescence microscopy or flow cytometry.

  • Data Analysis:

    • Normalize the fluorescence intensity to the cell number or protein concentration.

    • Compare the LDL uptake in treated cells to that in control cells.

Conclusion

The distinction between synthetic and endogenous (25S)-26-hydroxycholesterol is fundamentally a matter of stereochemistry and purity. The endogenous form, (25R)-26-hydroxycholesterol, is the biologically active ligand for LXR and a key regulator of cholesterol metabolism. Synthetic chemistry provides invaluable tools in the form of stereochemically pure (25R) and (25S) isomers, enabling researchers to dissect the precise molecular interactions and stereospecificity of the biological effects of 26-hydroxycholesterol. For any investigation into the physiological roles of this important oxysterol, the use of a high-purity, synthetic (25R)-26-hydroxycholesterol standard is essential for obtaining accurate and reproducible data. The (25S) isomer, in turn, serves as an indispensable control for establishing the stereoselective nature of the observed biological phenomena. The experimental protocols outlined in this guide provide a robust framework for the comparative assessment of these molecules, empowering researchers to further unravel the intricate roles of oxysterols in health and disease.

References

  • Midland, M. M., & Kwon, Y. C. (1985). Stereospecific synthesis of (25S)-26-hydroxycholesterol via[1][3] sigmatropic rearrangement. A new stereoselective two-carbon homologation of 20-keto steroids to the 23-aldehyde. Tetrahedron Letters, 26(41), 5021-5024.

  • Griffiths, W. J., & Wang, Y. (2019). Oxysterols as lipid mediators: their biosynthetic genes, enzymes and metabolites.
  • Varma, R. K., Koreeda, M., Yagen, B., Nakanishi, K., & Caspi, E. (1975). Synthesis and C-25 chirality of 26-hydroxycholesterols. The Journal of Organic Chemistry, 40(25), 3680-3686.
  • Janowski, B. A., Willy, P. J., Devi, T. R., Falck, J. R., & Mangelsdorf, D. J. (1996). An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha.
  • Ren, S., Li, X., Wang, Y., Ning, Y., & Luo, J. (2018). 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism. Journal of lipid research, 59(3), 459-470.
  • Cohen, B. I., & Javitt, N. B. (1988). Cholesterol metabolism. Effect of 26-thiacholesterol and 26-aminocholesterol, analogues of 26-hydroxycholesterol, on cholesterol synthesis and low-density-lipoprotein-receptor binding. The Biochemical journal, 255(3), 1049–1052.
  • Pikuleva, I. A. (2006). Cytochrome P450s and steroid hydroxylases. Current opinion in chemical biology, 10(4), 349-355.
  • Ciuffreda, P., & Santaniello, E. (2002). Synthesis of (25R)-26-hydroxycholesterol. Steroids, 67(13-14), 1041-1044.
  • Abrams, D. J., & Goldstein, J. L. (2017). A stable luciferase reporter system to characterize LXR regulation by oxysterols and novel ligands. Methods in molecular biology (Clifton, N.J.), 1583, 65-79.
  • Khripach, V. A., Zhabinskii, V. N., & de Groot, A. E. (2000). Twenty years of brassinosteroids: steroidal plant hormones on the threshold of the 21st century.
  • Javitt, N. B. (1990). 26-Hydroxycholesterol: synthesis, metabolism, and biologic activities. Journal of lipid research, 31(9), 1527-1533.
  • Calkin, A. C., & Tontonoz, P. (2012). Liver x receptor signaling pathways and atherosclerosis. Arteriosclerosis, thrombosis, and vascular biology, 32(1), 20-25.
  • Brown, M. S., & Goldstein, J. L. (1986). A receptor-mediated pathway for cholesterol homeostasis. Science, 232(4746), 34-47.
  • INDIGO Biosciences. (n.d.). Human LXRα Reporter Assay Kit. Retrieved from [Link]

  • Honda, A., Salen, G., Honda, M., Batta, A. K., Tint, G. S., & Shefer, S. (1998). A second cholesterol 27-hydroxylase, an alternative cholesterol 7alpha-hydroxylase, and a third bile acid biosynthetic pathway. Journal of lipid research, 39(11), 2129-2137.
  • Zhang, Y., Rogers, K. M., Du, Y., & Fu, X. (2011). Expression and regulation of sterol 27-hydroxylase (CYP27A1) in human macrophages: a role for RXR and PPARγ ligands. The international journal of biochemistry & cell biology, 43(4), 548-555.

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Comparative

A Researcher's Guide to the Specificity of (25S)-26-Hydroxycholesterol in Receptor Binding Assays

This guide provides an in-depth comparison of (25S)-26-Hydroxycholesterol's receptor binding profile, contextualized against other key endogenous oxysterols. We will delve into the structural nuances that dictate recepto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of (25S)-26-Hydroxycholesterol's receptor binding profile, contextualized against other key endogenous oxysterols. We will delve into the structural nuances that dictate receptor specificity, present comparative binding data for relevant nuclear receptors, and provide detailed protocols for robust in-vitro binding assays.

Introduction: The Significance of Stereochemistry in Oxysterol Signaling

Oxysterols, oxidized derivatives of cholesterol, are critical signaling molecules that modulate a wide array of physiological processes, from lipid metabolism to immune responses. Their biological activity is largely mediated through direct binding to and regulation of nuclear receptors. (25S)-26-Hydroxycholesterol is an oxysterol distinguished by the stereochemical configuration at the C-25 position of the cholesterol side chain.

The stereospecificity of the enzymes responsible for cholesterol hydroxylation is a key determinant of the type of oxysterol produced. The mitochondrial enzyme CYP27A1 (sterol 27-hydroxylase) predominantly synthesizes (25R)-26-Hydroxycholesterol, which is more commonly referred to as 27-Hydroxycholesterol (27-HC)[1]. In contrast, microsomal hydroxylase systems have been shown to produce the (25S) isomer, which hydroxylates the C-26 methyl group (the 25-pro-R methyl group)[2]. While the (25R) isomer is more abundant and extensively studied, understanding the binding specificity of the (25S) isomer is crucial for elucidating its unique biological roles and potential as a selective modulator of nuclear receptor activity.

The primary targets for many oxysterols are the Liver X Receptors (LXRα and LXRβ) and the Retinoic Acid-Related Orphan Receptors (RORα and RORγ), which act as sensors for cholesterol metabolites[3][4][5][6]. This guide will focus on the comparative binding characteristics of (25S)-26-Hydroxycholesterol and its alternatives at these key receptors.

Comparative Receptor Specificity and Potency

Direct, high-affinity binding data for the (25S)-26-Hydroxycholesterol isomer is not widely available in published literature, reflecting its lower abundance compared to the (25R) isomer (27-HC). However, by comparing the activity of 27-HC and other prominent side-chain hydroxylated sterols, we can infer the structural determinants of receptor specificity and predict the likely behavior of the (25S) isomer.

The key receptors of interest are LXRα, LXRβ, and RORγ. LXRs are master regulators of cholesterol homeostasis, while RORγ is a critical driver of Th17 cell differentiation and inflammation[5][7].

Table 1: Comparative Activity of Oxysterols at LXR and RORγ Receptors

CompoundReceptor TargetAssay TypeMeasured Potency (EC₅₀/IC₅₀/Kᵢ)Receptor ActionReference
(25R)-26-HC (27-HC) LXRCoactivator AssociationFunctionally ActivatesAgonist[4]
RORγReporter AssayEC₅₀ ≈ 1-3 µMAgonist[7][8]
RORγCompetition Binding vs ³H-25-HCIC₅₀ ≈ 3-10 µMAgonist[7][8][9]
25-Hydroxycholesterol (25-HC) LXRα / LXRβLXR-dependent TranscriptionActivatesAgonist[10][11][12][13]
RORγCompetition Binding vs ³H-25-HCKᵢ ≈ 5.1 nMAgonist[14]
RORγReporter AssayWeak to Moderate ActivityAgonist[7][15]
22(R)-Hydroxycholesterol LXRα / LXRβLXR-dependent TranscriptionPotent ActivatorAgonist[10][12]
RORγCoactivator RecruitmentEnhances InteractionAgonist[15]
24(S)-Hydroxycholesterol LXRα / LXRβLXR-dependent TranscriptionActivatesAgonist[12][16]
RORα / RORγCompetition Binding vs ³H-25-HCKᵢ ≈ 25 nMInverse Agonist[3]

Expert Insights on Specificity:

  • LXR Activation: Side-chain oxysterols like 27-HC, 25-HC, and 22(R)-HC are all established LXR agonists[4][10][12][16]. They activate LXR-dependent gene expression, which is crucial for reverse cholesterol transport[5]. The precise position of the hydroxyl group on the side chain influences binding affinity and activation potency. Given its structural similarity, (25S)-26-HC is also expected to function as an LXR agonist.

  • RORγ Modulation: The RORγ ligand-binding pocket can accommodate various oxysterols[7]. While 25-HC shows high-affinity binding, its functional agonist activity in cell-based reporter assays is often moderate[7][14][15]. In contrast, 27-HC demonstrates more potent agonist activity in these functional assays[7][8]. This highlights a key principle: high binding affinity (low Kᵢ) does not always translate to high functional potency (low EC₅₀). 24(S)-HC is particularly interesting as it binds RORγ with high affinity but acts as an inverse agonist, suppressing the receptor's constitutive activity[3]. This functional dichotomy underscores the subtle structural changes that can dramatically alter biological response.

Key Signaling Pathways and Experimental Workflows

LXR Agonist Signaling Pathway

The binding of an oxysterol agonist, such as 27-HC, to LXR initiates a cascade of events leading to the transcription of target genes involved in cholesterol efflux and lipid metabolism. This process is fundamental to maintaining cellular cholesterol homeostasis.

LXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxysterol (25S)-26-HC (Agonist) LXR LXR Oxysterol->LXR Binds to LBD RXR RXR LXR->RXR Heterodimerizes with Coactivators Coactivators (e.g., SRC-1, PGC-1α) LXR->Coactivators Recruits LXRE LXR Response Element (LXRE) on Target Gene DNA RXR->LXRE Binds to DNA Coactivators->LXRE Transcription mRNA Transcription (e.g., ABCA1, ABCG1) LXRE->Transcription Initiates

Caption: LXR activation by an oxysterol agonist.

Experimental Workflow: Receptor Binding Assay

Determining the binding affinity of a ligand like (25S)-26-Hydroxycholesterol is typically achieved through competitive binding assays. These assays measure the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled or fluorescently-labeled ligand with known affinity (the "tracer") from the receptor.

Binding_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Incubation & Binding cluster_detection 3. Detection (SPA Method) cluster_analysis 4. Data Analysis Receptor Purified Receptor LBD (e.g., GST-LXRβ) Mix Incubate Receptor, Tracer, and Competitor in Assay Buffer Receptor->Mix Tracer Labeled Ligand (e.g., ³H-25-HC) Tracer->Mix Competitor Unlabeled Competitor ((25S)-26-HC dilutions) Competitor->Mix Equilibrium Allow to reach binding equilibrium Mix->Equilibrium SPA_Beads Add SPA Beads (coated to capture receptor) Equilibrium->SPA_Beads Proximity Tracer bound to receptor is close to bead, emits light SPA_Beads->Proximity Scintillation Measure light output (Scintillation Counter) Proximity->Scintillation Plot Plot Signal vs. Competitor Concentration Scintillation->Plot Curve Fit non-linear regression (sigmoidal dose-response) Plot->Curve IC50 Determine IC₅₀ value Curve->IC50 Ki Calculate Kᵢ using Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a competitive Scintillation Proximity Assay (SPA).

Field-Proven Methodologies for Receptor Binding Analysis

To ensure trustworthiness and reproducibility, binding assays must be robust. Two prevalent high-throughput methods are the Scintillation Proximity Assay (SPA) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Methodology 1: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay technology that eliminates the need for a physical separation step to distinguish bound from free radioligand, making it ideal for high-throughput screening[17][18].

Causality Behind the Method: The core principle is proximity. A radiolabeled ligand (e.g., [³H]-25-hydroxycholesterol) only activates the scintillant embedded in the SPA bead when it is bound to the receptor, which itself is captured on the bead's surface[19][20][21]. Unbound radioligand in the solution is too far away to transfer energy, thus generating no signal. This design provides a direct measure of the binding event.

Step-by-Step SPA Protocol:

  • Receptor Immobilization: Couple a purified, tagged receptor ligand-binding domain (LBD), such as GST-LXRβ, to SPA beads coated with an appropriate capture molecule (e.g., anti-GST antibody).

  • Assay Plate Preparation: Dispense the receptor-coupled beads into a 96- or 384-well microplate.

  • Ligand Preparation:

    • Prepare a stock solution of the radiolabeled tracer (e.g., [³H]-25-HC) in assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 0.01% BSA, pH 7.4)[14].

    • Prepare serial dilutions of the unlabeled competitor, (25S)-26-Hydroxycholesterol, across a wide concentration range (e.g., from 1 nM to 100 µM).

  • Competition Reaction: Add a fixed concentration of the radiolabeled tracer and varying concentrations of the competitor to the wells containing the beads. Include control wells for total binding (tracer only, no competitor) and non-specific binding (tracer plus a large excess of unlabeled ligand).

  • Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2-4 hours) with gentle shaking to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the light emitted from the beads using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding signal from all other readings.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of competitor that inhibits 50% of tracer binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radiolabeled tracer and Kₔ is its dissociation constant.

Methodology 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, non-radioactive alternative that relies on the transfer of energy between two fluorophores—a donor and an acceptor—when they are in close proximity[22][23][24].

Causality Behind the Method: The assay is designed so that FRET occurs only when a fluorescently labeled tracer is bound to the receptor, which is labeled with a corresponding FRET partner (often via a tagged antibody). The use of a long-lifetime lanthanide chelate as the donor fluorophore allows for a time-gated measurement, which significantly reduces background fluorescence from compounds and plastics, thereby increasing the signal-to-noise ratio[23][25].

Step-by-Step TR-FRET Protocol:

  • Reagent Preparation:

    • Receptor: Use a purified GST-tagged receptor LBD (e.g., GST-RORγ).

    • Donor: Use a Terbium-labeled anti-GST antibody.

    • Acceptor: Use a fluorescently-labeled tracer ligand (e.g., a BODIPY- or Fluormone-labeled oxysterol analog).

    • Competitor: Prepare serial dilutions of (25S)-26-Hydroxycholesterol.

  • Assay Reaction: In a low-volume microplate (e.g., 384-well), add the competitor, the fluorescent tracer, the receptor LBD, and the Terbium-labeled antibody in an appropriate assay buffer.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET enabled plate reader. Excite the Terbium donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm) after a time delay (typically 50-100 µs)[25].

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

    • Plot the TR-FRET ratio against the logarithm of the competitor concentration.

    • Fit the data to determine the IC₅₀ value, which reflects the potency of the competitor in displacing the fluorescent tracer.

Conclusion and Future Directions

While direct binding data for (25S)-26-Hydroxycholesterol remains elusive, its structural similarity to the potent LXR and RORγ agonist 27-HC suggests it likely shares a similar activity profile. The subtle difference in stereochemistry at C-25, however, could result in significant variations in binding affinity and functional potency, a hypothesis that warrants direct experimental validation.

The methodologies detailed in this guide—SPA and TR-FRET—provide robust, high-throughput platforms for characterizing such interactions. Future research should focus on the direct profiling of (25S)-26-Hydroxycholesterol against a panel of nuclear receptors. Elucidating the specific binding profile of this less-abundant isomer will provide a more complete understanding of the structure-activity relationships that govern oxysterol signaling and may uncover novel opportunities for the development of highly selective nuclear receptor modulators.

References

  • Jetten, A. M., Takeda, Y., Slominski, A., & Kang, H. S. (2018). Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease. Journal of Lipid Research, 59(8), 1349–1361. [Link]

  • Soroosh, P., et al. (2014). Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation. Proceedings of the National Academy of Sciences, 111(33), 12163-12168. [Link]

  • Jetten, A. M. (2018). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology, 58, 253-273. [Link]

  • de Jong, P. R., et al. (2014). Identification of Natural RORγ Ligands that Regulate the Development of Lymphoid Cells. Cell Reports, 9(5), 1849-1861. [Link]

  • Soroosh, P., et al. (2016). Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation. ResearchGate. [Link]

  • Glickman, F., & Schmid, A. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]

  • Wang, Y., Kumar, N., Crumbley, C., Griffin, P. R., & Burris, T. P. (2010). A Second Class of Nuclear Receptors for Oxysterols: Regulation of RORα and RORγ activity by 24S-Hydroxycholesterol (Cerebrosterol). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(8), 917–923. [Link]

  • Glickman, F., & Schmid, A. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. Methods in Molecular Biology, 897, 79-94. [Link]

  • Vykoukal, J., et al. (2023). Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(2), 1435. [Link]

  • Assay Genie. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. [Link]

  • PerkinElmer. (n.d.). LANCE TR-FRET. Drug Target Review. [Link]

  • Wang, Y., Kumar, N., Solt, L. A., Richardson, T. I., Helvering, L. M., & Burris, T. P. (2010). Modulation of Retinoic Acid Receptor-related Orphan Receptor α and γ Activity by 7-Oxygenated Sterol Ligands. Journal of Biological Chemistry, 285(7), 5013–5025. [Link]

  • Soroosh, P., et al. (2014). Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation. Indigo Biosciences. [Link]

  • National Center for Biotechnology Information. (n.d.). (25R)-26-Hydroxycholesterol. PubChem Compound Database. [Link]

  • Fu, X., et al. (2001). 27-hydroxycholesterol is an endogenous ligand for liver X receptor in cholesterol-loaded cells. Journal of Biological Chemistry, 276(42), 38378-38387. [Link]

  • Petrov, A. M., et al. (2022). 25-Hydroxycholesterol as a Signaling Molecule of the Nervous System. Biochemistry (Moscow), 87(6), 615-633. [Link]

  • Liu, Y., et al. (2018). 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism. Journal of Lipid Research, 59(3), 439-451. [Link]

  • Liu, Y., et al. (2018). 25-Hydroxycholesterol activates the expression of cholesterol 25-hydroxylase in an LXR-dependent mechanism. PubMed. [Link]

  • Gustafsson, J., & Sjöstedt, S. (1978). On the stereospecificity of microsomal "26"-hydroxylation in bile acid biosynthesis. Journal of Biological Chemistry, 253(1), 199-201. [Link]

  • Chen, W., et al. (2007). Enzymatic Reduction of Oxysterols Impairs LXR Signaling in Cultured Cells and the Livers of Mice. Cell Metabolism, 6(1), 73-81. [Link]

  • Mutemberezi, V., et al. (2016). Hydroxylation site–specific and production-dependent effects of endogenous oxysterols on cholesterol homeostasis: Implications for SREBP-2 and LXR. Journal of Lipid Research, 57(6), 1004-1014. [Link]

  • Croyal, M., et al. (2022). 25-Hydroxycholesterol in health and diseases. Journal of Lipid Research, 63(10), 100268. [Link]

  • Wang, Y., et al. (2023). 25-hydroxycholesterol: an integrator of antiviral ability and signaling. Frontiers in Immunology, 14, 1245366. [Link]

  • Brown, A. J., & Jessup, W. (2004). Effects of 25-hydroxycholesterol on cholesterol esterification and sterol regulatory element-binding protein processing are dissociable. Journal of Biological Chemistry, 279(46), 47435-47443. [Link]

  • Petrov, A. M., et al. (2022). 25-Hydroxycholesterol as a Signaling Molecule of the Nervous System. PubMed. [Link]

Sources

Validation

comparing in vitro and in vivo effects of (25S)-26-Hydroxycholesterol

Bridging Stereochemistry, Nuclear Receptor Signaling, and In Vivo Efficacy Executive Summary & Molecule Profile Product: (25S)-26-Hydroxycholesterol (also known as (25S)-26-OH-Chol or (25S)-cholest-5-ene-3 ,26-diol).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Bridging Stereochemistry, Nuclear Receptor Signaling, and In Vivo Efficacy

Executive Summary & Molecule Profile

Product: (25S)-26-Hydroxycholesterol (also known as (25S)-26-OH-Chol or (25S)-cholest-5-ene-3


,26-diol).[1]
Primary Class:  Endogenous Oxysterol / Nuclear Receptor Ligand.[2][3][4]
Critical Distinction:  This guide specifically addresses the (25S)  stereoisomer. Readers must distinguish this from its epimer, (25R)-26-Hydroxycholesterol  (commonly referred to as 27-Hydroxycholesterol  or 27-HC), which is the major circulating oxysterol in mammals produced by CYP27A1.

While both isomers modulate cholesterol homeostasis via Liver X Receptors (LXR), the (25S) isomer is uniquely potent as a precursor to DAF-12 ligands (dafachronic acids) in nematode models (C. elegans), serving as a critical developmental switch. In contrast, the (25R) isomer acts as a Selective Estrogen Receptor Modulator (SERM) in mammalian breast cancer pathophysiology.

Key Application Areas:

  • In Vitro: LXR

    
    /
    
    
    
    agonism, suppression of SREBP-2 processing, and DAF-12 transactivation.
  • In Vivo: C. elegans dauer formation rescue (developmental regulation), lipid metabolism modulation (mammalian).

In Vitro Mechanistic Profiling

The biological activity of (25S)-26-Hydroxycholesterol is defined by its ability to bind nuclear receptors and alter gene transcription. Its performance is compared below against key alternatives: 25-Hydroxycholesterol (25-HC) (antiviral/immune regulator) and (25R)-26-Hydroxycholesterol (endogenous SERM).

A. Nuclear Receptor Activation (LXR vs. DAF-12)
  • LXR Agonism (Mammalian): Like other side-chain oxysterols, (25S)-26-OH-Chol binds LXR

    
     and LXR
    
    
    
    . Upon binding, LXR heterodimerizes with RXR, recruiting co-activators to drive the expression of reverse cholesterol transport genes (ABCA1, ABCG1).[5][6]
  • DAF-12 Activation (Invertebrate): In C. elegans, (25S)-26-OH-Chol is the direct metabolic precursor to (25S)-

    
    -dafachronic acid . This acid is a high-affinity ligand for DAF-12, a nuclear receptor homologous to mammalian LXR/VDR. The (25S) configuration is significantly more potent than the (25R) form in preventing dauer arrest.
    
B. Comparative Potency Data
Feature(25S)-26-Hydroxycholesterol (25R)-26-Hydroxycholesterol (27-HC) 25-Hydroxycholesterol (25-HC)
Primary Target (Mammal) LXR

/

(Agonist)
LXR

/

(Agonist) + ER

(SERM)
LXR

/

+ INSIG (SREBP suppression)
Primary Target (Nematode) DAF-12 (High Potency Precursor) DAF-12 (Low Potency Precursor)Weak/Inactive on DAF-12
Estrogen Receptor Binding Low/NegligibleHigh (Endogenous SERM) Low
Cholesterol Efflux (ABCA1) Moderate InductionHigh InductionModerate Induction
Antiviral Activity Moderate (Membrane stiffening)ModerateHigh (Broad spectrum)
C. Signaling Pathway Visualization

The following diagram illustrates the stereoselective divergence in signaling pathways between the (25S) and (25R) isomers.

StereoselectiveSignaling Cholesterol Cholesterol CYP27A1 CYP27A1 (Mitochondrial) Cholesterol->CYP27A1 Iso25S (25S)-26-OH-Cholesterol CYP27A1->Iso25S Minor Product / Synthetic Iso25R (25R)-26-OH-Cholesterol (27-HC) CYP27A1->Iso25R Major Product (Mammal) DAF12 DAF-12 (Nematode) Developmental Switch Iso25S->DAF12 High Affinity (via Dafachronic Acid) LXR LXR Alpha/Beta Cholesterol Efflux Iso25S->LXR Agonist Iso25R->LXR Agonist ER Estrogen Receptor (ER) Tumor Promotion Iso25R->ER SERM Activity Dauer PREVENTS Dauer (Reproductive Growth) DAF12->Dauer Efflux ABCA1/ABCG1 Expression LXR->Efflux Cancer Breast Cancer Proliferation ER->Cancer

Caption: Stereochemical divergence: (25S) dominates nematode development (DAF-12), while (25R) drives mammalian ER signaling.

In Vivo Efficacy & Physiological Translation
A. The C. elegans Model (Developmental Rescue)

The most definitive in vivo assay for (25S)-26-Hydroxycholesterol is the rescue of daf-9 null mutants.

  • Mechanism: daf-9 encodes the P450 enzyme that produces dafachronic acid.[7][8] Mutants lacking daf-9 constitutively enter the "dauer" state (arrested development).[9]

  • Performance: Exogenous administration of (25S)-26-OH-Chol (which is converted in vivo to (25S)-

    
    -dafachronic acid) rescues these mutants, allowing them to develop into adults.
    
  • Comparison: The (25S) isomer rescues at nanomolar concentrations (EC50 ~5-20 nM), whereas the (25R) isomer requires significantly higher concentrations or fails to fully rescue, highlighting the stereospecificity of the DAF-12 receptor.

B. Mammalian Atherosclerosis & Lipid Metabolism
  • Mechanism: In mice, 26-hydroxycholesterol (often a mix or predominantly 25R) accumulates in atherosclerotic plaques.

  • Effect: It promotes reverse cholesterol transport via LXR but also has pro-inflammatory properties.

  • Limitation: Specific data isolating the in vivo effect of the (25S) isomer in mammals is limited compared to the (25R) isomer. However, (25S) is often used as a tool compound to distinguish LXR effects from ER-mediated effects (since it binds ER weakly).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol 1: LXR Reporter Assay (In Vitro)

Validates ligand potency against LXR nuclear receptors.

  • Cell System: HEK293T or CHO cells.

  • Transfection: Co-transfect with:

    • LXR expression plasmid (LXR

      
       or LXR
      
      
      
      ).
    • Luciferase reporter plasmid containing LXRE (LXR Response Element).

    • Renilla luciferase (normalization control).

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with (25S)-26-Hydroxycholesterol (0.1 µM – 10 µM).

    • Positive Control: T0901317 (1 µM) or 22(R)-Hydroxycholesterol.

    • Negative Control: Vehicle (DMSO < 0.1%).

  • Readout: Measure Firefly/Renilla luminescence ratio after 24 hours.

  • Validation: A >5-fold induction over vehicle confirms agonist activity.

Protocol 2: C. elegans Dauer Rescue Assay (In Vivo)

Validates stereospecific biological activity.

  • Strain: daf-9(dh6) or similar cytochrome P450 null mutants (constitutive dauer phenotype at 25°C).

  • Preparation:

    • Dissolve (25S)-26-Hydroxycholesterol in Ethanol.

    • Mix with OP50 bacterial food source and seed onto NGM agar plates.

    • Final concentrations: 0, 10, 33, 100 nM.

  • Workflow:

    • Place L1 stage daf-9 larvae onto plates.

    • Incubate at 25°C for 48 hours.

  • Scoring:

    • Rescue: Count fraction of worms reaching L4/Adult stage.

    • Failure: Count fraction remaining as SDS-resistant dauers.

  • Data Visualization: Plot % Rescue vs. Log[Concentration].

    • Expected Result: (25S) isomer EC50 < 50 nM; (25R) isomer EC50 > 200 nM.

Workflow Diagram: In Vitro to In Vivo Translation

ExperimentalWorkflow cluster_invitro Phase 1: In Vitro Validation cluster_invivo Phase 2: In Vivo Translation (C. elegans) Step1 Compound Solubilization (Ethanol/DMSO) Step2 LXR Reporter Assay (HEK293T) Step1->Step2 Step3 Calculate EC50 (Potency) Step2->Step3 Step4 Plate Preparation (NGM + Isomer) Step3->Step4 Select Effective Dose Step5 daf-9 Mutant Seeding (L1 Larvae) Step4->Step5 Step6 Score Development (Adult vs Dauer) Step5->Step6

Caption: Workflow for validating (25S)-26-HC potency from reporter assays to nematode development.

References
  • Mechanism of C-26 Hydroxylation: Javitt, N. B. (1990). "26-Hydroxycholesterol: synthesis, metabolism, and biologic activities." Journal of Lipid Research. Link

  • DAF-12 Ligand Identification: Motola, D. L., et al. (2006). "Identification of ligands for DAF-12 that govern dauer formation and reproduction in C. elegans." Cell. Link

  • Stereospecificity in Nematodes: Mahanti, P., et al. (2014). "Biosynthesis of dafachronic acid ligands: implications for C. elegans development." ACS Chemical Biology. Link

  • 27-HC as a SERM: Umetani, M., et al. (2007).[10][11][12] "27-Hydroxycholesterol is an endogenous selective estrogen receptor modulator." Nature Medicine. Link

  • LXR Signaling: Janowski, B. A., et al. (1996). "An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha."[6] Nature. Link

Sources

Safety & Regulatory Compliance

Safety

(25s)-26-Hydroxycholesterol proper disposal procedures

Part 1: Operational Priority & Executive Summary Immediate Action Directive: (25S)-26-Hydroxycholesterol is a potent bioactive oxysterol. While not classified as P-list (acutely toxic) or U-list waste by the EPA, it func...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Operational Priority & Executive Summary

Immediate Action Directive: (25S)-26-Hydroxycholesterol is a potent bioactive oxysterol. While not classified as P-list (acutely toxic) or U-list waste by the EPA, it functions as a high-affinity Liver X Receptor (LXR) agonist. Do not dispose of this compound down the drain. Its hormonal activity poses significant risks to aquatic endocrine systems if introduced into municipal water supplies.

The Golden Rule of Oxysterol Disposal:

"Solvate, Segregate, Incinerate." All solid traces must be dissolved in a combustible solvent and routed to the high-BTU organic waste stream for thermal destruction.

Part 2: Compound Profile & Hazard Identification

To handle a chemical safely, you must understand its behavior.[1][2] (25S)-26-Hydroxycholesterol is not merely "dust"; it is a signaling molecule.

PropertySpecificationOperational Implication
CAS Number 20380-11-4 (General 26-HC)Verify label against specific isomer inventory.
Physical State White crystalline solidHigh risk of aerosolization during weighing/transfer.
Bioactivity Potent LXR AgonistEndocrine Disruptor: Must be kept out of water tables.
Solubility Ethanol, Chloroform, DMSOHydrophobic; water rinsing is ineffective for decontamination.
Stability Sensitive to AutoxidationOld samples may contain degradation products (7-ketocholesterol) with different tox profiles.

Expert Insight: Why do we treat this differently than standard cholesterol? Standard cholesterol is a structural lipid. (25S)-26-Hydroxycholesterol is a metabolite that regulates gene expression. In a laboratory setting, the primary risk is not acute toxicity (LD50 is high), but bioaccumulation and cross-contamination of other sensitive lipid-signaling experiments.

Part 3: Step-by-Step Disposal Protocol

This protocol utilizes the "Solvate & Incinerate" method to ensure complete destruction of the steroid nucleus.

A. Solid Waste (Pure Compound)
  • Containment: Do not empty vials directly into a solid waste bin. The fine powder creates dust.

  • Solvation: Add a small volume (1–2 mL) of Ethanol or Methanol directly to the vial containing the residual solid.

  • Dissolution: Vortex briefly to dissolve the crystal.

  • Transfer: Pour the resulting solution into your lab's Non-Halogenated Organic Solvent Waste container.

  • Rinse: Rinse the vial once more with ethanol and add to the solvent waste.

  • Glassware: The empty, rinsed vial can now be defaced and disposed of in the glass trash (or sharps container if applicable).

B. Liquid Waste (Stock Solutions in DMSO/Ethanol)
  • Segregation: Determine if your stock solution contains halogenated solvents (e.g., Chloroform/DCM).

    • If Yes: Dispose in Halogenated Waste .

    • If No (DMSO/EtOH): Dispose in Non-Halogenated Waste .

  • Labeling: clearly tag the waste container with "Contains Steroids/Oxysterols" to alert downstream handlers, though standard incineration protocols handle this automatically.

C. Contaminated Consumables (Tips, Weigh Boats)
  • Bagging: Place contaminated pipette tips and weigh boats into a clear, sealable biohazard or chemical waste bag.

  • Sealing: Double bag to prevent puncture.

  • Disposal: Route to High-Temperature Incineration (often synonymous with medical/biohazard waste streams in many facilities).

Part 4: Visualizing the Workflow

Workflow 1: Waste Stream Decision Matrix

DisposalLogic Start Identify Waste Form IsSolid Solid / Powder? Start->IsSolid IsLiquid Liquid Solution? Start->IsLiquid IsConsumable Tips / Weigh Boats? Start->IsConsumable Solvate Add EtOH/MeOH to Dissolve IsSolid->Solvate Residuals CheckHalo Contains Halogens? (Chloroform/DCM) IsLiquid->CheckHalo Bagging Double Bag (Sealable) IsConsumable->Bagging NonHaloWaste Non-Halogenated Solvent Waste Solvate->NonHaloWaste Dissolved CheckHalo->NonHaloWaste No (DMSO/EtOH) HaloWaste Halogenated Solvent Waste CheckHalo->HaloWaste Yes Incinerate Solid Chemical Waste (Incineration) Bagging->Incinerate

Caption: Decision matrix for segregating (25S)-26-Hydroxycholesterol waste streams based on physical state and solvent content.

Part 5: Spill Management (Contingency)

The Hazard: Dry sweeping creates dust. Inhaling oxysterols can trigger local inflammatory responses in the respiratory tract.

Protocol: The "Wet-Wipe" Method
  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory. If the spill is >100mg, use an N95 respirator or work inside a fume hood.

  • Dampen: Do not use a dry brush. Cover the spill with a paper towel dampened with Ethanol (70% or higher). This solubilizes the lipid and prevents dust.

  • Wipe: Wipe strictly from the outside in to avoid spreading the material.

  • Clean: Repeat with fresh ethanol-soaked towels until no white residue remains.

  • Verify: A final wipe with a UV torch (if available) can sometimes reveal lipid smears, though 26-HC is not strongly fluorescent. Visual inspection for white haze is usually sufficient.

Workflow 2: Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Size Spill->Assess Small < 100mg Assess->Small Large > 100mg Assess->Large PPE_Std Std PPE (Gloves/Glasses) Small->PPE_Std PPE_Resp Add Respirator (N95/P100) Large->PPE_Resp Action Cover with EtOH-Damp Towel PPE_Std->Action PPE_Resp->Action Dispose Dispose as Solid Chem Waste Action->Dispose

Caption: Operational workflow for containing and cleaning (25S)-26-Hydroxycholesterol spills to prevent aerosolization.

Part 6: Regulatory Context & Compliance

EPA Status (USA):

  • RCRA Classification: Not listed as a P-list (Acute) or U-list (Toxic) waste [1].

  • Generator Status: Disposal counts toward your facility's total chemical waste weight.

Duty of Care: While not federally regulated as "Acute," the "Cradle-to-Grave" responsibility applies. You are liable for the environmental impact of your waste.

  • Self-Validation: Always check the pH and solvent compatibility of your waste container before adding the dissolved oxysterol.

  • Local Regulations: Some municipalities have stricter limits on "Bioactive Organics" than the federal EPA. Always consult your institution's EHS officer.

References

  • United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • PubChem. (2023). 27-Hydroxycholesterol Compound Summary. (Note: 26-HC is frequently referenced as 27-HC in literature; chemically synonymous in this context). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (25s)-26-Hydroxycholesterol

Part 1: Executive Safety & Operational Summary (25S)-26-Hydroxycholesterol (systematically known as 27-Hydroxycholesterol or 27-HC ) is a biologically potent oxysterol. While often classified as a non-hazardous substance...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety & Operational Summary

(25S)-26-Hydroxycholesterol (systematically known as 27-Hydroxycholesterol or 27-HC ) is a biologically potent oxysterol. While often classified as a non-hazardous substance under standard GHS chemical safety definitions, its physiological role as a high-affinity ligand for Liver X Receptors (LXR) and Estrogen Receptors (ER) necessitates handling it as a Pharmacologically Active Compound (PAC) .

Immediate Action Card:

Parameter Critical Specification
CAS Number 56845-83-1 (Specific stereoisomer); Generic: 20380-11-4
Primary Hazard Bioactive Potent Compound . LXR Agonist/SERM. Potential reproductive/developmental modulator.
Storage -20°C (Desiccated, protected from light).
Solubility Ethanol (20 mg/mL) is preferred over DMSO (0.1–2 mg/mL).
Containment Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

| Min. PPE | Double Nitrile Gloves (0.11mm+), Safety Glasses, Lab Coat (cuffed). |

Part 2: Technical Identity & Logistical Data

Precise identification is critical due to historical nomenclature shifts where "26-hydroxycholesterol" was re-numbered to "27-hydroxycholesterol" by IUPAC.

PropertySpecificationNotes
Chemical Name (25S)-cholest-5-ene-3β,26-diolCommon alias: 27-Hydroxycholesterol (27-HC)
Molecular Formula C₂₆H₄₆O₂MW: 402.65 g/mol
Physical State White to Off-White SolidHygroscopic; sensitive to oxidation.[1][2]
Solubility (Ethanol) ~20 mg/mL Recommended solvent. Requires warming (37°C) and sonication.
Solubility (DMSO) ~0.1 – 2 mg/mLPoor solubility.[3] Not recommended for high-conc stocks.
Solubility (Water) InsolublePrecipitates immediately upon addition to aqueous media without carrier (e.g., Cyclodextrin).

Part 3: Handling & Containment Protocol

Engineering Controls

Do not handle the dry powder on an open bench. The primary risk is inhalation of bioactive dust, which can cross the blood-brain barrier (BBB) and modulate neurosteroidogenesis.

  • Primary Barrier: Handle all dry powder weighing and transfer operations inside a Chemical Fume Hood or a Class II Type A2 Biological Safety Cabinet .

  • Static Control: Use an anti-static gun or ionizer bar during weighing, as oxysterols are static-prone and can "jump" during transfer.

Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving is mandatory when handling stock solutions >1 mM.

    • Inner Glove: Nitrile (minimum 4 mil / 0.10 mm).

    • Outer Glove: Nitrile (extended cuff preferred).

    • Rationale: Ethanol and DMSO (common solvents) can permeate standard gloves; the inner glove provides a secondary barrier against the solute.

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.

  • Respiratory Protection: If engineering controls (hoods) are unavailable (not recommended), a P100 particulate respirator is required.

Operational Workflow Diagram

This workflow ensures sterility and chemical stability from receipt to experiment.

HandlingWorkflow Receipt Receipt of Shipment (Ambient/Ice Pack) Storage Long-Term Storage (-20°C, Desiccated) Receipt->Storage Immediate Equilibration Equilibration (Warm to RT in Desiccator) Storage->Equilibration Before Opening Weighing Weighing (Fume Hood + Anti-Static) Equilibration->Weighing Prevent Condensation Solubilization Solubilization (Ethanol, 37°C Sonicate) Weighing->Solubilization 20 mg/mL Stock Aliquot Aliquot & Argon Purge (Single-Use Vials) Solubilization->Aliquot Prevent Freeze-Thaw Aliquot->Storage Return Excess ExpUse Experimental Use (Dilute <1% v/v in Media) Aliquot->ExpUse Immediate Use

Figure 1: Operational workflow for maximizing stability and safety during (25S)-26-Hydroxycholesterol handling.

Part 4: Solubilization & Stability

Expert Insight: Many experimental failures with oxysterols stem from "silent precipitation"—where the compound crashes out in aqueous media but remains invisible to the naked eye.

Protocol: Preparation of 10 mM Stock Solution

  • Solvent Choice: Use 100% Ethanol (Anhydrous) . Avoid DMSO if possible, as it is hygroscopic and 27-HC has lower solubility in it.[4]

  • Calculation: To make 1 mL of 10 mM stock:

    • Weigh 4.03 mg of (25S)-26-Hydroxycholesterol.

    • Add 1.0 mL of Ethanol.

  • Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes . The solution must be crystal clear.

  • Aqueous Dilution (Critical Step):

    • Do not add the stock directly to a large volume of cold media.

    • Method: Pre-warm culture media to 37°C. Add the ethanolic stock dropwise while vortexing the media.

    • Limit: Keep final ethanol concentration <0.5% to avoid solvent toxicity.

Part 5: Biological Mechanism & Potency[5]

Understanding why we use PPE: (25S)-26-Hydroxycholesterol is not just a lipid; it is a signaling molecule. It is the most abundant circulating oxysterol in humans and acts as a "reverse transport" signal.

Key Biological Activities:

  • LXR Agonist: Activates Liver X Receptors (LXRα/β) to upregulate ABCA1 (cholesterol efflux).

  • SERM Activity: Acts as a Selective Estrogen Receptor Modulator.[2][5] It can stimulate growth in ER+ breast cancer cells, necessitating strict containment for pregnant or breastfeeding personnel.

  • Antiviral: Inhibits viral entry (e.g., SARS-CoV-2, HCV) by modifying membrane lipid composition.

Mechanism Cholesterol Cholesterol HC27 (25S)-26-Hydroxycholesterol (27-HC) Cholesterol->HC27 Hydroxylation CYP27A1 Enzyme: CYP27A1 (Mitochondrial) CYP27A1->HC27 Catalyzes LXR LXR Activation (Lipid Metabolism) HC27->LXR Agonist (High Affinity) ER ER Modulation (SERM Activity) HC27->ER Partial Agonist/Antagonist Viral Viral Membrane Fusion Inhibition HC27->Viral Membrane Stiffening

Figure 2: Biological signaling pathways activated by (25S)-26-Hydroxycholesterol.

Part 6: Emergency & Disposal

ScenarioProtocol
Skin Contact Wash immediately with soap and water for 15 minutes. Ethanol in the stock solution enhances skin absorption—do not use solvents to clean skin.
Eye Contact Rinse with water for 15 minutes.[6] Seek medical attention if irritation persists.
Spill Cleanup Powder: Wet wipe with 70% ethanol to prevent dust. Liquid: Absorb with paper towels. Treat as hazardous chemical waste.
Disposal Dispose of via Incineration . Do not pour down the drain. Label waste as "Bioactive Steroid/Oxysterol".

References

  • Griffiths, W. J., & Wang, Y. (2020).[7] Oxysterols as lipid mediators: their biosynthetic genes, enzymes and metabolites. Prostaglandins & Other Lipid Mediators. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 27-Hydroxycholesterol.[2][3][4][8][9][10][11] National Library of Medicine. Retrieved from [Link]

Sources

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